a-D-Galactofuranose
Description
BenchChem offers high-quality a-D-Galactofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-D-Galactofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(1,2-dihydroxyethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1. Foundational & Exploratory
biological role of alpha-D-galactofuranose in mycobacteria
An In-Depth Technical Guide to the Biological Role of α-D-Galactofuranose in Mycobacteria
Abstract
The cell wall of Mycobacterium tuberculosis is a formidable and intricate fortress, central to the bacterium's survival, pathogenesis, and intrinsic resistance to many conventional antibiotics. A unique and critical component of this defensive barrier is the five-membered furanose ring form of galactose, α-D-galactofuranose (Galf). This monosaccharide, absent in mammalian biology, is a fundamental building block of the arabinogalactan (AG) polysaccharide, a central scaffold of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The essentiality of Galf for mycobacterial viability has propelled its biosynthetic pathway to the forefront of research as a high-value target for novel anti-tubercular therapeutics. This guide provides a detailed exploration of the structural and functional importance of α-D-Galf, delineates its complete biosynthetic pathway, and discusses the validated strategies for targeting this pathway for drug development.
The Architectural Keystone: α-D-Galf in the Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Complex
The structural integrity of the mycobacterial cell envelope is conferred by the mAGP complex, a massive macromolecule that covalently links the inner peptidoglycan (PG) layer to the outer mycolic acid layer.[1][2] This complex creates the exceptionally low-permeability barrier characteristic of mycobacteria. The arabinogalactan (AG) component serves as the central structural scaffold, and its core is a linear polysaccharide exclusively composed of D-galactofuranose residues.[3][4]
This galactan domain consists of approximately 30 Galf units connected by alternating β-(1→5) and β-(1→6) glycosidic linkages.[5][6][7] The reducing end of this galactan chain is attached to the C-6 of specific muramic acid residues within the peptidoglycan via a specialized linker unit (α-L-Rhap-(1→3)-D-GlcNAc-(1-P)).[2][8] The non-reducing end serves as the attachment point for multiple, highly branched arabinan chains. These arabinan chains are, in turn, esterified with long-chain (C60-C90) mycolic acids, which form the inner leaflet of the characteristic mycomembrane.[2][9]
The linear galactan polymer thus functions as the indispensable covalent bridge, tethering the mycolic acid layer to the peptidoglycan foundation. Disruption of this linkage fatally compromises the cell wall's structural integrity.[1][10]
Step 2 & 3: Initiation and Polymerization by Bifunctional Galactofuranosyltransferases
The biosynthesis of the galactan chain itself is a remarkable process catalyzed by just two bifunctional galactofuranosyltransferases (GlfTs), which orchestrate both the initiation and the complete polymerization. [11][12]
-
Initiation (GlfT1): The process begins on a lipid carrier, decaprenyl-phosphate (C50-P), upon which a linker unit (decaprenyl-P-P-GlcNAc-Rha, or GL-2) is assembled. [3][12]The initiating enzyme, GlfT1 (encoded by Rv3782), exhibits dual transferase activity. It first adds a single β-Galf residue in a (1→4) linkage to the rhamnose of GL-2, and then adds a second β-Galf residue in a (1→5) linkage, forming the intermediate decaprenyl-P-P-GlcNAc-Rha-Galf-Galf. [11][12][13]
-
Polymerization (GlfT2): The product of GlfT1 serves as the direct substrate for the main polymerizing enzyme, GlfT2 (encoded by Rv3808c). [11][13]GlfT2 is also a bifunctional enzyme and is responsible for synthesizing the bulk of the galactan chain. [14][15]It processively adds approximately 28 more Galf residues from the UDP-Galf donor pool, creating the signature alternating β-(1→5) and β-(1→6) linkages until the full-length polymer is complete. [7][11]Studies suggest that the intrinsic properties of the GlfT2 enzyme itself control the final length of the galactan polymer. [15][16] The completed lipid-linked galactan is then thought to be translocated across the plasma membrane where arabinosylation occurs. [17]
Targeting Galactan Biosynthesis: A Validated Strategy for Drug Development
The absence of Galf in humans and the essentiality of the galactan biosynthetic pathway make it an ideal target for selective anti-tubercular drug discovery. [6][10][18]Inhibiting any of the core enzymes—UGM, GlfT1, or GlfT2—is predicted to be bactericidal. Significant research has focused on developing specific inhibitors for these enzymes.
| Target Enzyme | Gene (M. tb) | Function | Class of Inhibitors / Examples | Mechanism of Action | Reference |
| UDP-Galactopyranose Mutase (UGM) | glf (Rv3809c) | Produces UDP-Galf precursor | Aminothiazoles, Pyrrolamides, Flavonoids | Competitive or allosteric inhibition of UGM activity, blocking UDP-Galf synthesis. | |
| Galactofuranosyl-transferase 1 (GlfT1) | Rv3782 | Initiates galactan synthesis | Synthetic UDP-Galf Analogs | Act as acceptor substrates but cannot be elongated, leading to chain termination. | [6] |
| Galactofuranosyl-transferase 2 (GlfT2) | Rv3808c | Polymerizes galactan chain | Synthetic UDP-Galf Analogs (e.g., UDP-5-fluoro-Galf) | Incorporation of the analog into the growing chain prevents further elongation by GlfT2. | [6] |
The development of potent and cell-permeable inhibitors against these targets remains an active and promising area of tuberculosis research. High-throughput screening campaigns have successfully identified novel chemical scaffolds that inhibit UGM activity and mycobacterial growth. [19]
Experimental Protocols: Cell-Free Assay for Mycobacterial Galactan Biosynthesis
This protocol describes a foundational method to monitor the synthesis of lipid-linked galactan intermediates in a cell-free system using mycobacterial membrane fractions and a radiolabeled sugar donor. This assay is crucial for identifying and characterizing inhibitors of the galactosyltransferases. [6][14] Objective: To measure the incorporation of radiolabeled galactose into lipid-linked intermediates of galactan biosynthesis.
Materials & Reagents:
-
Mycobacterial membrane and cell wall fractions (prepared from M. smegmatis or M. tuberculosis)
-
UDP-[14C]Galactopyranose (UDP-[14C]Galp)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)
-
Test compounds (dissolved in DMSO)
-
Chloroform:Methanol (2:1, v/v)
-
Chloroform:Methanol:Water (10:10:3, v/v/v)
-
Scintillation fluid and vials
-
Thin-Layer Chromatography (TLC) plates (Silica Gel 60)
-
TLC Developing Solvent: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:0.5:3.6, v/v/v/v)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL of mycobacterial membrane/cell wall fraction (~1 mg/mL protein).
-
10 µL of test inhibitor at various concentrations (or DMSO for control).
-
30 µL of Reaction Buffer.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of UDP-[14C]Galp (e.g., 0.1 µCi).
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.
-
Extraction of Intermediates:
-
Stop the reaction by adding 750 µL of Chloroform:Methanol (2:1). Vortex thoroughly.
-
Centrifuge at 13,000 x g for 5 minutes to separate phases.
-
Carefully collect the lower organic phase, which contains the lipid-linked glycolipid intermediates (GL-1 to GL-5). Transfer to a new tube.
-
Wash the remaining pellet with 500 µL of Chloroform:Methanol:Water (10:10:3) to extract any remaining intermediates, and combine the organic phases.
-
-
Analysis:
-
Method A (Total Incorporation): Evaporate the pooled organic phase to dryness under a stream of nitrogen. Re-dissolve the residue in 100 µL of Chloroform:Methanol (2:1), add 5 mL of scintillation fluid, and quantify the incorporated radioactivity using a liquid scintillation counter.
-
Method B (TLC Analysis): Spot the concentrated organic extract onto a silica TLC plate. Develop the plate using the specified developing solvent. Visualize the separated radiolabeled glycolipids by autoradiography or phosphorimaging. The inhibition of specific steps can be inferred from the accumulation or disappearance of specific intermediate spots.
-
Data Interpretation: A dose-dependent decrease in total [14C] incorporation into the organic phase indicates inhibition of the galactan biosynthesis pathway. TLC analysis can further pinpoint the specific enzymatic step being inhibited (e.g., accumulation of GL-2 would suggest inhibition of GlfT1).
Conclusion and Future Perspectives
α-D-galactofuranose is not merely a component of the mycobacterial cell wall; it is the linchpin of its structural integrity. The biosynthesis of the galactan polymer, built entirely from this unusual sugar, is a validated and essential pathway, making it one of the most compelling targets for the development of new anti-tubercular agents. The absence of Galf metabolism in humans provides a clear therapeutic window, promising high selectivity and reduced toxicity.
Future research will continue to focus on several key areas:
-
Structural Biology: Obtaining high-resolution crystal structures of GlfT1 and GlfT2 complexed with their substrates and inhibitors to guide rational drug design. [20]* Inhibitor Development: Optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds targeting UGM and the galactosyltransferases. [21]* Translocation Mechanisms: Elucidating the molecular machinery responsible for translocating the growing lipid-linked galactan polymer across the plasma membrane. [17]* Cell Wall Remodeling: Investigating the potential for endogenous enzymes, such as the recently discovered galactofuranosidase GlfH1, to remodel the galactan structure, which may have implications for bacterial physiology and adaptation. [22] A deeper understanding of the intricate biology of α-D-galactofuranose will undoubtedly accelerate the development of the next generation of drugs urgently needed to combat the global threat of tuberculosis.
References
-
Belanova, M., Dianiskova, P., Brennan, P. J., & Mikusova, K. (2008). Galactosyl Transferases in Mycobacterial Cell Wall Synthesis. Journal of Bacteriology, 190(4), 1141–1145. [Link] [11][12][13]2. Daffe, M., Brennan, P. J., & McNeil, M. (1990). Predominant structural features of the cell wall arabinogalactan of Mycobacterium tuberculosis as revealed through characterization of oligoglycosyl alditol fragments by gas chromatography/mass spectrometry and by 1H and 13C NMR analyses. Journal of Biological Chemistry, 265(12), 6734-6743. [Link] [5]3. Alderwick, L. J., Harrison, J., Lloyd, G. S., & Birch, H. L. (2015). The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan. Cold Spring Harbor Perspectives in Medicine, 5(8), a021113. [Link] [1]4. Brennan, P. J. (2003). Structure, function, and biogenesis of the cell wall of Mycobacterium tuberculosis. Tuberculosis, 83(1-3), 91-97. [Link] [2]5. Klem, R., Šarkan, M., & Mikušová, K. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? International Journal of Molecular Sciences, 21(2), 403. [Link] [18]6. Mikusova, K., Sarkan, M., Neres, J., Kordulakova, J., & Brennan, P. J. (2012). Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis. Chemistry & Biology, 19(1), 98-108. [Link] [6]7. Besra, G. S., & Brennan, P. J. (2007). Structure, function and biosynthesis of the Mycobacterium tuberculosis cell wall: arabinogalactan and lipoarabinomannan assembly with a view to discovering new drug targets. Biochemical Society Transactions, 35(Pt 5), 1293-1296. [Link] [3]8. Soltero-Higgin, M., Carlson, E. E., Phillips, J. H., & Kiessling, L. L. (2008). Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth. Journal of the American Chemical Society, 130(22), 6892–6893. [Link] 9. Escuyer, V. E., Lety, M. A., Torrelles, J. B., & Khoo, K. H. (2001). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. The EMBO Journal, 20(15), 4025-4034. [Link] [8]10. Dykhuizen, E. C., May, J. F., Tong, M., & Kiessling, L. L. (2004). Identification of Inhibitors for UDP-Galactopyranose Mutase. Journal of the American Chemical Society, 126(33), 10228-10229. [Link] 11. Kremer, L., Dover, L. G., Morehouse, C., Hitchin, P., & Besra, G. S. (2001). Galactan biosynthesis in Mycobacterium tuberculosis. Identification of a bifunctional UDP-galactofuranosyltransferase. Journal of Biological Chemistry, 276(28), 25840-25849. [Link] [14]12. Klem, R., Sarkan, M., & Mikusova, K. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? International Journal of Molecular Sciences, 21(2), 403. [Link] [17]13. Ropson, I. J., & Kiessling, L. L. (2018). Investigating the role of GlfT2 in mycobacterial cell wall assembly. FASEB Journal, 32(S1), 799.5. [Link] [15]14. Angala, S. K., & Jackson, M. (2014). The mycobacterial cell envelope: a source of unique glycoconjugates. Expert Review of Anti-infective Therapy, 12(11), 1349-1364. [Link] [9]16. Pan, F., Jackson, M., McNeil, M., & Brennan, P. J. (2001). Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria. Journal of Bacteriology, 183(13), 3991–3998. [Link] [4][23]17. Klem, R., Sarkan, M., & Mikusova, K. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target?. International Journal of Molecular Sciences, 21(2), 403. [Link] [10]19. Belanova, M., Dianiskova, P., Brennan, P. J., & Mikusova, K. (2008). Galactosyl Transferases in Mycobacterial Cell Wall Synthesis. Journal of Bacteriology, 190(4), 1141–1145. [Link] [24]21. Pathak, M., & Tantry, S. J. (2018). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target. University of Saskatchewan. [Link] 22. Dykhuizen, E. C., May, J. F., Tong, M., & Kiessling, L. L. (2004). Identification of Inhibitors for UDP-Galactopyranose Mutase. Kiessling Lab. [Link] 23. Wheatley, R. W., Su, M., & Kiessling, L. L. (2012). Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan. Journal of Biological Chemistry, 287(25), 21049–21060. [Link] [20]24. Kiessling, L. L. (2014). The Chemistry and Biology of Galactofuranose Residues. Grantome. [Link] [25]25. Saelens, L., Guérardel, Y., Vercoutter-Edouart, A. S., & Willery, E. (2019). The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan. Journal of Biological Chemistry, 294(45), 16987-16997. [Link] 26. Pathak, M., Kaur, J., & Tantry, S. J. (2021). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. RSC Medicinal Chemistry, 12(2), 273-277. [Link] 27. Ropson, I. J., Behrmann, L., & Kiessling, L. L. (2018). Comparing Galactan Biosynthesis in Mycobacterium tuberculosis and Corynebacterium diphtheriae. Journal of Bacteriology, 200(15), e00133-18. [Link] [16]28. Lowary, T. L. (2016). Chemical Insight into the Mechanism and Specificity of GlfT2, a Bifunctional Galactofuranosyltransferase from Mycobacteria. The Journal of Organic Chemistry, 81(17), 7319-7330. [Link] [21]29. Crick, D. C., & Brennan, P. J. (2001). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis. Glycobiology, 11(9), 107R-118R. [Link] [26]30. Zhang, M., Zhang, Y., & Li, Y. (2024). Cell-autonomous targeting of arabinogalactan by host immune factors inhibits mycobacterial growth. eLife, 12, RP88383. [Link] [27]33. Wheatley, R. W., Su, M., & Kiessling, L. L. (2012). Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan. Journal of Biological Chemistry, 287(25), 21049–21060. [Link]
Sources
- 1. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renyi.hu [renyi.hu]
- 3. portlandpress.com [portlandpress.com]
- 4. Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predominant structural features of the cell wall arabinogalactan of Mycobacterium tuberculosis as revealed through characterization of oligoglycosyl alditol fragments by gas chromatography/mass spectrometry and by 1H and 13C NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrameric Structure of the GlfT2 Galactofuranosyltransferase Reveals a Scaffold for the Assembly of Mycobacterial Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galactosyl Transferases in Mycobacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Galactosyl transferases in mycobacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galactan biosynthesis in Mycobacterium tuberculosis. Identification of a bifunctional UDP-galactofuranosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparing Galactan Biosynthesis in Mycobacterium tuberculosis and Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target? [mdpi.com]
- 19. kiesslinglab.com [kiesslinglab.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. researchgate.net [researchgate.net]
- 25. The Chemistry and Biology of Galactofuranose Residues - Laura Kiessling [grantome.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Cell-autonomous targeting of arabinogalactan by host immune factors inhibits mycobacterial growth [elifesciences.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermodynamic Stability of Galactofuranose vs. Galactopyranose
Foreword: The Significance of a Subtle Distinction
In the vast and intricate world of glycobiology, the seemingly minor structural variance between a five-membered furanose ring and a six-membered pyranose ring can have profound biological consequences. For D-galactose, this distinction between its galactofuranose (Galf) and galactopyranose (Galp) forms is a critical determinant of its role in biological systems. While galactopyranose is a ubiquitous and essential monosaccharide in mammalian biochemistry, galactofuranose is conspicuously absent.[1][2][3][4] Instead, this thermodynamically less favored isomer is a key structural component in the cell walls of numerous pathogenic microorganisms, including bacteria, fungi, and protozoa.[5][6][7][8][9] This dichotomy places the study of the relative thermodynamic stability of galactofuranose and galactopyranose at the forefront of research into novel antimicrobial therapies. Understanding the energetic landscape that governs the equilibrium between these two forms is paramount for the rational design of inhibitors targeting the enzymes responsible for galactofuranose biosynthesis. This guide provides an in-depth exploration of the core principles governing the stability of these galactose isomers, the advanced methodologies used to investigate them, and the profound implications for drug development.
The Fundamental Energetic Landscape: Pyranose Predominance
At the heart of the matter lies a fundamental principle of thermodynamics: systems tend to exist in their lowest energy state. In aqueous solution, D-galactose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms, the five-membered galactofuranose and the six-membered galactopyranose.[1][] Experimental evidence overwhelmingly demonstrates that this equilibrium heavily favors the pyranose form.
The equilibrium distribution in an aqueous environment is approximately 96% galactopyranose to 4% galactofuranose.[1] This preference for the six-membered ring is a direct consequence of its greater thermodynamic stability. The chair conformation of the pyranose ring is significantly lower in energy, minimizing steric and torsional strain.[1][11] In contrast, the five-membered furanose ring is inherently more strained and flexible, adopting a variety of higher-energy envelope and twist conformations.[1]
This thermodynamic preference is not limited to the free monosaccharide. In the biosynthesis of galactofuranose-containing glycoconjugates, the key enzymatic step is the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), catalyzed by the enzyme UDP-galactopyranose mutase (UGM).[5][12] The equilibrium of this reaction also strongly favors the pyranose precursor, with a ratio of approximately 11:1.[13] This underscores the inherent energetic barrier that pathogenic organisms must overcome to synthesize their essential galactofuranose building blocks.
Quantitative Data Summary
| System | Equilibrium Ratio (Pyranose:Furanose) | Thermodynamically Favored Form | Reference(s) |
| Free D-galactose in aqueous solution | ~ 96 : 4 | Galactopyranose | [1] |
| UDP-galactose (catalyzed by UGM) | ~ 11 : 1 | UDP-galactopyranose | [13] |
Conformational Analysis: The Structural Basis of Stability
The energetic disparity between galactopyranose and galactofuranose is rooted in their distinct conformational landscapes.
The Stability of the Pyranose Chair
The galactopyranose ring predominantly adopts a stable chair conformation (typically the ⁴C₁ chair). This conformation staggers all substituents on adjacent carbon atoms, minimizing torsional strain. Furthermore, the bulky substituents, such as the hydroxyl groups and the hydroxymethyl group, can occupy equatorial positions, which are sterically less hindered than the axial positions.[11][14] While galactose in the ⁴C₁ chair conformation does have an axial hydroxyl group at the C4 position, which is a source of some instability compared to glucose, it is still significantly more stable than any of the furanose conformations.
The Flexibility and Strain of the Furanose Ring
The galactofuranose ring, being a five-membered ring, cannot adopt a strain-free chair conformation. Instead, it exists as a dynamic equilibrium of various envelope (E) and twist (T) conformations.[1] These conformations are characterized by significant torsional strain and eclipsing interactions between substituents. The energy differences between these furanose conformers are small, leading to a high degree of flexibility. However, all of these conformations are at a higher energy level compared to the stable chair conformation of galactopyranose.[1] Computational studies have shown that for methyl α-D-galactofuranoside, the most stable conformations are E₂ and ¹E, while for the β-anomer, ¹T₂ and ¹E conformations are preferred.
Methodologies for Determining Thermodynamic Stability
The elucidation of the thermodynamic stability and conformational preferences of galactose isomers relies on a combination of sophisticated experimental and computational techniques.
Experimental Approaches: Probing the Equilibrium
NMR spectroscopy is a powerful tool for determining the structure and relative concentrations of different isomers in solution. By analyzing the chemical shifts and coupling constants of the protons and carbons in the sugar ring, researchers can identify the specific anomers and ring forms present at equilibrium.[15][16][17]
Step-by-Step Protocol for NMR Analysis of Galactose Equilibrium:
-
Sample Preparation: Dissolve a known quantity of D-galactose in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (typically 10-50 mM).
-
Equilibration: Allow the solution to equilibrate at a constant temperature. This process, known as mutarotation, can be monitored by acquiring spectra at different time points until no further changes are observed.
-
¹H NMR Spectroscopy: Acquire a high-resolution one-dimensional ¹H NMR spectrum. The anomeric protons (H1) of the different isomers (α-pyranose, β-pyranose, α-furanose, and β-furanose) will have distinct chemical shifts, typically in the range of 4.5-5.5 ppm.
-
Integration: Integrate the signals corresponding to the anomeric protons of each isomer. The relative area under each peak is directly proportional to the concentration of that isomer in the equilibrium mixture.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to confirm the assignments. The anomeric carbons (C1) also have characteristic chemical shifts that can differentiate between the pyranose and furanose forms.
-
2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Computational Chemistry: Modeling the Energetic Landscape
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for calculating the relative energies of different conformers and for providing insights into the electronic and structural factors that govern their stability.[15][16][17]
Workflow for DFT Calculations of Galactose Isomer Stability:
Caption: A typical computational workflow for determining the relative thermodynamic stability of galactose isomers using DFT.
Biological Implications and Drug Development Opportunities
The stark contrast in the utilization of galactofuranose between mammals and various pathogens presents a unique and compelling opportunity for the development of novel antimicrobial agents.[2][3][5][9]
Galactofuranose: An Essential Component of Pathogen Cell Walls
In numerous pathogenic microorganisms, galactofuranose is a critical component of cell surface glycoconjugates, such as lipopolysaccharides and capsular polysaccharides in bacteria, and galactomannan in fungi.[2][5] These Galf-containing structures are vital for cell wall integrity, virulence, and survival within the host.[3][5][12]
The Galactofuranose Biosynthetic Pathway: A Prime Therapeutic Target
The biosynthesis of galactofuranose begins with the conversion of UDP-galactopyranose to UDP-galactofuranose by the enzyme UDP-galactopyranose mutase (UGM).[5][12] Since mammals lack the genes for UGM and other galactofuranosyltransferases, these enzymes represent highly specific targets for drug development.[2][5] Inhibiting UGM would effectively cut off the supply of the essential galactofuranose building block, leading to a compromised cell wall and potentially cell death or attenuated virulence.[2][12]
Caption: The biosynthetic pathway of galactofuranose in pathogens, highlighting the role of UGM as a key drug target.
The thermodynamic instability of UDP-Galf relative to UDP-Galp presents both a challenge and an opportunity. The enzyme UGM must efficiently catalyze this energetically unfavorable reaction. A deep understanding of the conformational and energetic differences between the pyranose and furanose forms of UDP-galactose can aid in the design of transition-state analogue inhibitors or allosteric modulators of UGM.
Conclusion: From Fundamental Thermodynamics to Novel Therapeutics
The study of the thermodynamic stability of galactofuranose versus galactopyranose is a compelling example of how fundamental chemical principles have direct and significant implications for human health. The inherent instability of the furanose ring, which renders it a minor component in the equilibrium of free galactose, is paradoxically linked to its essential role in the biology of numerous pathogens. By leveraging our understanding of the conformational and energetic factors that govern this pyranose-furanose equilibrium, researchers are better equipped to design and develop novel, highly specific antimicrobial agents that target the unique biochemistry of these microorganisms. The continued exploration of this fascinating area of glycobiology holds immense promise for addressing the growing challenge of infectious diseases.
References
-
Roslund, M. U., Klika, K. D., Lehtilä, R. L., Tähtinen, P., Sillanpää, R., & Leino, R. (2004). Conformation of the Galactose Ring Adopted in Solution and in Crystalline Form as Determined by Experimental and DFT 1H NMR and Single-Crystal X-ray Analysis. The Journal of Organic Chemistry, 69(1), 18–25. [Link]
-
Compagnon, I., et al. (2023). Conformational preferences of the flexible galactofuranose sugar in gas-phase. Physical Chemistry Chemical Physics, 25(30), 20373–20380. [Link]
-
ResearchGate. (n.d.). Conformational preferences of the flexible galactofuranose sugar in gas-phase | Request PDF. [Link]
-
Krylov, V. B., & Nifantiev, N. E. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 720336. [Link]
-
Pan, F., et al. (2013). Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 58–65. [Link]
-
Taylor, K. I. (2021). Methods for the Study of Galactofuranose in Mycobacteria. [Ph.D. Thesis, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
Damme, A., et al. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 464–481. [Link]
-
Klika, K. D., et al. (2003). Synthesis and Conformational Analysis of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose: A Nuclear Magnetic Resonance and Molecular Modeling Experiment. Journal of Chemical Education, 80(12), 1478. [Link]
-
Ghavami, A., & Lowary, T. L. (2014). Chapter 9: Galactofuranose Biosynthesis: Discovery, Mechanisms and Therapeutic Relevance. In Comprehensive Glycoscience (Second Edition, Vol. 1, pp. 195-219). Elsevier. [Link]
-
Petrović, D., et al. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International Journal of Molecular Sciences, 21(10), 3508. [Link]
-
Nifantiev, N. E., & Shashkov, A. S. (2018). Driving Force of the Pyranoside-into-Furanoside Rearrangement. Accounts of Chemical Research, 51(12), 3079–3089. [Link]
-
Xie, H.-b., et al. (2012). Computational studies of protonated β-D-galactose and its hydrated complex: structures, interactions, proton transfer dynamics, and spectroscopy. The Journal of Physical Chemistry B, 116(16), 4851–4859. [Link]
-
Xie, H.-b., et al. (2012). Computational Studies of Protonated β-d-Galactose and Its Hydrated Complex: Structures, Interactions, Proton Transfer Dynamics, and Spectroscopy. The Journal of Physical Chemistry B, 116(16), 4851–4859. [Link]
-
de Lederkremer, R. M., & Marino, C. (2025). Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure. ACS Omega, 10(29), 29881–29892. [Link]
-
Al-Zoubi, R. M., et al. (2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 90(19), 13353–13364. [Link]
-
Roslund, M. U., et al. (2004). Conformation of the galactose ring adopted in solution and in crystalline form as determined by experimental and DFT 1H NMR and single-crystal X-ray analysis. Journal of Organic Chemistry, 69(1), 18-25. [Link]
-
Roy, B., et al. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal, 31(54), e202501689. [Link]
-
Damme, A., et al. (2012). Galactofuranose in eukaryotes: Aspects of biosynthesis and functional impact. Glycobiology, 22(4), 464-481. [Link]
-
Marino, C., & Baldoni, L. (2014). Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors. ChemBioChem, 15(2), 188–204. [Link]
-
Petrović, D., et al. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International Journal of Molecular Sciences, 21(10), 3508. [Link]
-
Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1711-1721. [Link]
-
Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry, 44(17), 2041-2045. [Link]
-
LibreTexts Chemistry. (2015, July 19). 24.2: Conformations and Cyclic Forms of Sugars. [Link]
-
Richards, M. R., & Lowary, T. L. (2009). Chemistry and biology of galactofuranose-containing polysaccharides. ChemBioChem, 10(12), 1920–1938. [Link]
-
Peña, I., et al. (2023). Exploring the interaction sites in glucose and galactose using phenol as a probe. Physical Chemistry Chemical Physics, 25(6), 4647–4655. [Link]
-
Al-Zoubi, R. M., et al. (2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 90(19), 13353–13364. [Link]
-
Isbell, H. S. (1937). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose,and turanose. Journal of Research of the National Bureau of Standards, 19(6), 639-652. [Link]
-
Saladino, R., et al. (2016). Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network. Scientific Reports, 6, 28286. [Link]
-
Petrović, D., et al. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International Journal of Molecular Sciences, 21(10), 3508. [Link]
-
Al-Bayati, F. A. H. (n.d.). 6 Pyranose and Furanose rings formation. [Link]
-
Chihara, S., et al. (2021). In vitro method for measuring galactofuranosyltransferase activity using a continuous reaction. Journal of Biological Chemistry, 296, 100523. [Link]
-
MacAleese, L., et al. (2015). Spectroscopic diagnostic for the ring-size of carbohydrates in the gas phase: furanose and pyranose forms of GalNAc. Chemical Communications, 51(81), 15017–15020. [Link]
-
Quora. (2014, September 18). Why is galactose less stable than glucose?[Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry and biology of galactofuranose-containing polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.abo.fi [research.abo.fi]
structural differences between alpha and beta galactofuranose
The Structural Dichotomy of α and β -Galactofuranose: Mechanistic Insights, Analytical Workflows, and Therapeutic Implications
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Galactofuranose (Galf) is the five-membered ring isomer of naturally occurring galactose. While thermodynamically less stable than its six-membered pyranose counterpart, Galf is a critical structural component in the cell walls and surface glycoconjugates of devastating human pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Trypanosoma cruzi[1],[2]. Crucially, Galf is entirely absent from the mammalian glycome.
As an application scientist bridging structural biology and drug discovery, understanding the exact structural and conformational differences between the α and β anomers of Galf is paramount. This whitepaper deconstructs the structural dichotomy of α/β -Galf, details the enzymatic causality of its biosynthesis, and provides self-validating analytical protocols for its characterization.
Structural Fundamentals: α vs. β Anomers
The structural divergence between α -D-Galf and β -D-Galf originates at the C1 anomeric center, dictating both the molecule's 3D topology and its biological function.
-
β -D-Galactofuranose (The Biological Standard): In nature, Galf is predominantly found in the β -configuration. In β -D-Galf, the C1 hydroxyl group is trans to the C2 hydroxyl group. This 1,2-trans relationship minimizes steric clash, conferring slight thermodynamic stability over the alpha form within the constrained furanose ring. It is the essential building block of mycobacterial arabinogalactan and fungal galactomannans[3].
-
α -D-Galactofuranose (The Synthetic Intermediate): Featuring a 1,2-cis relationship between the C1 and C2 hydroxyls, the α -anomer is rarer in biological systems but serves as a critical reference standard in analytical chemistry and a transient intermediate in synthetic carbohydrate chemistry.
Conformational Causality: Unlike pyranoses, which adopt rigid chair conformations ( 4C1 or 1C4 ), furanoses lack this rigidity. They exist in a highly flexible, dynamic equilibrium of Envelope (E) and Twist (T) pseudorotational states[4]. This flexibility means that the exocyclic side chain (C5-C6) heavily influences the overall spatial presentation of the glycan, making the precise determination of the anomeric state critical for understanding receptor-ligand interactions.
Biosynthetic Pathways & Target Druggability
The entry point of Galf into pathogen biology is mediated by the enzyme UDP-galactopyranose mutase (UGM) . Because UGM is essential for pathogen virulence and absent in humans, it is a highly validated, orthogonal drug target[5],[6].
Mechanistic Causality of UGM
UGM catalyzes the 6-to-5 ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf)[1]. The causality of this mechanism is unique: UGM is a flavoenzyme that catalyzes a non-redox reaction, yet the FAD cofactor must be in its reduced state (FADH⁻) to be active[5].
The reduced flavin acts as a powerful nucleophile, attacking the C1 of the galactose moiety to form a transient covalent flavin-sugar adduct. This forces the cleavage of the anomeric bond, leading to ring opening, recyclization into the five-membered furanose ring, and subsequent release of UDP-Galf[1].
Caption: Catalytic cycle of UDP-galactopyranose mutase (UGM) highlighting the flavin-mediated mechanism.
Analytical Differentiation: Quantitative Data
Because α
- and β -Galf have identical masses and similar polarities, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for their differentiation[7].
Causality in NMR: According to the Karplus equation, the vicinal proton-proton coupling constant ( 3JH,H ) is highly dependent on the dihedral angle between the coupled protons. In the 1,2-trans configuration of β -D-Galf, the dihedral angle approaches 90°, resulting in a near-zero coupling constant that typically appears as a singlet or a very fine doublet (< 2.0 Hz). Conversely, the 1,2-cis configuration in α -D-Galf yields a much larger coupling constant (~4.0 - 4.5 Hz)[8],[3].
Table 1: Quantitative NMR Data for α/β -D-Galactofuranosides
| Analytical Parameter | α -D-Galactofuranose | β -D-Galactofuranose | Structural Causality / Note |
| Anomeric 1 H Shift (C1) | ~ 5.0 - 5.3 ppm | ~ 4.9 - 5.2 ppm | Highly dependent on glycosidic linkage and solvent. |
| Anomeric 13 C Shift (C1) | ~ 101 - 105 ppm | ~ 106 - 109 ppm | The β -anomer exhibits a characteristic downfield shift. |
| 3J1,2 Coupling Constant | 4.0 - 4.5 Hz | 0 - 2.0 Hz | 1,2-cis (large J ) vs. 1,2-trans (small J , ~90° dihedral). |
| C1-C2 Relationship | cis | trans | Dictates the dihedral angle applied in the Karplus equation. |
Experimental Protocols
To ensure reproducibility, the following workflows are designed as self-validating systems.
Protocol 1: NMR Sample Preparation and Acquisition
-
Lyophilization: Dissolve 2-5 mg of the purified Galf-containing glycan or synthetic standard in 0.5 mL of 99.9% D₂O. Lyophilize to dryness.
-
Causality: This removes exchangeable hydroxyl protons that would otherwise broaden the anomeric signals or obscure the critical H1/H2 region.
-
-
Re-dissolution & Validation: Re-dissolve the lyophilized powder in 0.6 mL of 99.99% D₂O.
-
Self-Validation: Run a quick 1D 1 H scan. If the residual HOD peak (approx. 4.7 ppm at 25°C) is broader than 5 Hz or overlaps with the anomeric region (4.9-5.3 ppm), repeat the lyophilization step. The system is validated for advanced 2D acquisition only when the HOD peak is sharp and suppressed.
-
-
Acquisition: Acquire 1D 1 H, 1D 13 C, and 2D 1 H- 1 H COSY. The 2D COSY is critical to unambiguously trace the spin system from the anomeric H1 to H2, confirming the 3J1,2 coupling value even if the 1D signal is partially overlapped[7].
Protocol 2: Chemical Synthesis of Methyl α/β -D-Galactofuranosides
-
Fischer Glycosidation: Suspend D-galactose (1 g) in anhydrous methanol (50 mL) containing a catalytic amount of acetyl chloride (which generates anhydrous HCl in situ).
-
Kinetic Control: Stir strictly at room temperature for 24 hours.
-
Causality: Furanosides are the kinetic products of Fischer glycosidation, whereas pyranosides are the thermodynamic products. Short reaction times at ambient temperature trap the kinetic α/β -furanoside mixture before it can rearrange to the pyranoside forms[8].
-
-
Neutralization & Purification: Neutralize the reaction with silver carbonate (Ag₂CO₃), filter through Celite, and concentrate. Separate the α and β anomers using silica gel column chromatography (eluent: dichloromethane/methanol).
-
Self-Validation: Spot the fractions on TLC; furanosides consistently exhibit higher Rf values than pyranosides due to altered intramolecular hydrogen bonding networks.
-
Caption: Analytical workflow for the NMR-based differentiation of galactofuranose anomers.
References
-
Structure, mechanism, and dynamics of UDP-galactopyranose mutase Source: nih.gov URL:[Link]
-
Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease Source: plos.org URL:[Link]
-
Galactofuranose-Related Enzymes: Challenges and Hopes Source: nih.gov URL:[Link]
-
Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen Aspergillus fumigatus Source: asm.org URL:[Link]
-
C NMR spectrum of methyl αβ-galactofuranoside product (A) and its 13 C/ 1 H-coupled anomeric region (B) Source: researchgate.net URL:[Link]
-
Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides | Chemical Reviews Source: acs.org URL:[Link]
-
Primary Structure of Glycans by NMR Spectroscopy | Chemical Reviews Source: acs.org URL:[Link]
-
The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan Source: nih.gov URL:[Link]
Sources
- 1. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endogenous galactofuranosidase GlfH1 hydrolyzes mycobacterial arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the α-D-Galactofuranose Biosynthesis Pathway in Aspergillus
Intended Audience: Researchers, scientists, and drug development professionals in mycology, infectious disease, and antifungal agent discovery.
Abstract
The biosynthesis of α-D-galactofuranose (Galf), a five-membered ring isomer of galactose, is a critical process for the viability, virulence, and structural integrity of many pathogenic fungi, including species of the genus Aspergillus.[1][2] Notably, this sugar is absent in mammals, making its biosynthetic pathway an attractive and specific target for the development of novel antifungal therapeutics.[3][4][5] This guide provides an in-depth technical overview of the core α-D-Galf biosynthesis pathway in Aspergillus, detailing the key enzymatic steps, their regulation, and the functional significance of Galf-containing glycoconjugates. Furthermore, it offers field-proven, step-by-step protocols for the experimental interrogation of this pathway, designed to equip researchers with the practical knowledge to validate gene function, characterize enzymes, and assess the therapeutic potential of pathway inhibitors.
Introduction: The Significance of Galactofuranose in Aspergillus
The fungal cell wall is a dynamic and essential organelle that mediates interactions with the environment and is crucial for survival.[1][2] In Aspergillus fumigatus, a primary cause of fatal invasive aspergillosis in immunocompromised individuals, the cell wall is a complex matrix of polysaccharides including chitin, α- and β-glucans, and galactomannan.[3][6][7] Galactomannan, a major component, is a polysaccharide composed of a mannose core decorated with side chains of galactofuranose (Galf).[3][8]
These Galf residues are pivotal for:
-
Cell Wall Integrity: Deletion of genes in the Galf biosynthesis pathway leads to a thinner cell wall, impaired growth, and increased susceptibility to cell wall-disturbing agents and certain antifungal drugs.[3][9]
-
Virulence: Strains of A. fumigatus incapable of producing Galf show attenuated virulence in animal models of invasive aspergillosis.[3][10]
-
Morphogenesis: The absence of Galf results in significant defects in hyphal growth, branching, and sporulation.[1][2]
The unique presence of Galf in fungi and its importance for pathogenicity underscore the therapeutic potential of targeting its biosynthesis.[3][4]
The Core Biosynthetic Pathway: From Cytosol to Golgi
The synthesis of Galf-containing glycoconjugates is a spatially coordinated process that begins in the cytoplasm and culminates in the Golgi apparatus. The pathway can be dissected into three principal stages: precursor synthesis, luminal transport, and downstream incorporation.
Cytosolic Synthesis of UDP-Galactofuranose (UDP-Galf)
The journey begins with UDP-glucose. Two key cytosolic enzymes are responsible for producing the activated furanose sugar donor, UDP-Galf.
-
UDP-Glucose-4-Epimerase (UgeA): This enzyme catalyzes the reversible epimerization of UDP-glucose to UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose.[1]
-
UDP-Galactopyranose Mutase (UGM, encoded by ugmA or glfA): This is the central, rate-limiting enzyme of the pathway.[3] UGM, a flavin-dependent enzyme, catalyzes the unique and critical isomerization of UDP-Galp into its furanose (five-membered ring) form, UDP-Galf.[3][4][5][11] Deletion of the ugmA gene completely abolishes Galf production in Aspergillus.[3][8][12]
Transport into the Golgi Lumen
UDP-Galf synthesized in the cytosol must be transported into the lumen of the Golgi apparatus, where galactofuranosylation of glycoconjugates occurs.[1][13][14] This crucial step is mediated by a specific nucleotide sugar transporter.
-
UDP-Galf Transporter (GlfB/UgtA): This Golgi-localized, multi-transmembrane protein functions as an antiporter, translocating UDP-Galf from the cytosol into the Golgi lumen, likely in exchange for UMP.[13][15][16] The gene encoding this transporter, glfB (or ugtA in A. nidulans), is often located adjacent to the ugmA gene, suggesting co-regulation.[13][14] Deletion of glfB phenocopies the ugmA deletion, resulting in a complete lack of galactofuranosylation.[12][15]
Incorporation by Galactofuranosyltransferases
Once inside the Golgi, UDP-Galf serves as the donor substrate for a family of enzymes that attach Galf residues to various acceptor molecules.
-
Galactofuranosyltransferases (Gfs): These enzymes, such as GfsA, GfsB, and GfsC, are Golgi-resident type II transmembrane proteins.[12][17] They catalyze the transfer of Galf from UDP-Galf onto mannan backbones and other glycoconjugates, forming the characteristic β-(1,5)-linked galactofuranosyl chains of galactomannan and other important cell surface molecules.[17][18]
The final products, such as galactomannan, are then transported to the cell surface, where they are covalently linked to the β-1,3-glucan-chitin core of the cell wall or anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[3][9][17]
Caption: The α-D-Galf Biosynthesis Pathway in Aspergillus.
Experimental Validation & Methodologies
As a Senior Application Scientist, it is imperative to move beyond theory to robust, reproducible experimental design. The following protocols provide a framework for investigating the α-D-Galf pathway.
Protocol: Gene Knockout of ugmA in A. fumigatus
Causality: Gene deletion is the gold standard for validating the in vivo function of a non-essential gene. Deleting ugmA allows for direct assessment of the resulting phenotype, confirming its role in Galf biosynthesis, cell wall integrity, and virulence. High-throughput fusion PCR methods have made this process more efficient.[19][20][21]
Methodology:
-
Construct Generation (Fusion PCR):
-
Amplify an ~1 kb fragment immediately upstream of the ugmA coding sequence (5' flank) using primers P1 and P2.[19]
-
Amplify an ~1 kb fragment immediately downstream of the ugmA coding sequence (3' flank) using primers P3 and P4.[19]
-
Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph) with primers containing overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank.[19]
-
Fuse the three fragments in a subsequent PCR reaction using nested primers (P5 and P6) that bind to the outer ends of the 5' and 3' flanks.[19] This creates a linear knockout cassette: [5' flank]–[hph]–[3' flank].
-
-
Protoplast Formation:
-
Grow A. fumigatus (e.g., strain Af293 or a ΔakuB strain to enhance homologous recombination) in liquid minimal medium for 16-18 hours.
-
Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
-
Digest the cell wall using a lytic enzyme cocktail (e.g., Glucanex) in osmotic stabilizer for 2-4 hours at 30°C with gentle shaking.
-
Filter the resulting protoplasts through sterile glass wool to remove mycelial debris and wash twice with STC buffer (Sorbitol, Tris-HCl, CaCl2).
-
-
Transformation:
-
Resuspend protoplasts in STC buffer to a concentration of 1x10⁸ protoplasts/mL.
-
Add 5-10 µg of the purified fusion PCR knockout cassette to 100 µL of the protoplast suspension.
-
Add 25 µL of PEG solution (e.g., 60% PEG 3350) and incubate on ice for 20 minutes.
-
Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.
-
Add 10 mL of STC buffer and mix gently.
-
-
Selection and Verification:
-
Plate the transformation mix onto osmotically stabilized regeneration agar (e.g., minimal medium with 1.2 M sorbitol) containing hygromycin B.
-
Incubate plates at 37°C for 3-5 days until transformants appear.
-
Isolate individual colonies onto fresh selective media.
-
Self-Validation: Verify correct integration of the knockout cassette and deletion of the ugmA gene via diagnostic PCR using primers flanking the integration site and internal to the ugmA gene. Further confirmation by Southern blot is recommended for publication-quality data.
-
Caption: Experimental Workflow for ugmA Gene Deletion in A. fumigatus.
Protocol: Analysis of Cell Wall Composition
Causality: To quantitatively confirm the functional consequence of gene deletion (e.g., ΔugmA), direct analysis of the cell wall's monosaccharide composition is necessary. This protocol uses acid hydrolysis followed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the absence of Galf.
Methodology:
-
Cell Wall Isolation:
-
Grow wild-type and ΔugmA strains in liquid culture.
-
Harvest mycelia, freeze-dry, and grind to a fine powder.
-
Disrupt cells mechanically (e.g., bead beating) in a buffered solution.
-
Centrifuge to pellet the insoluble cell wall fraction.
-
Wash the pellet extensively with 1 M NaCl and water to remove cytoplasmic contaminants.
-
Boil the pellet in a buffer containing SDS and β-mercaptoethanol to denature and remove proteins and membranes.
-
Wash repeatedly with water and lyophilize the purified cell wall material.
-
-
Acid Hydrolysis:
-
To 2-5 mg of dried cell wall material, add 1 mL of 2 M trifluoroacetic acid (TFA).
-
Incubate at 110°C for 4 hours in a sealed, acid-resistant tube to hydrolyze glycosidic bonds and release monosaccharides.
-
Cool the sample, and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.
-
-
Monosaccharide Analysis (Example: HPAEC-PAD):
-
Resuspend the hydrolyzed monosaccharides in ultrapure water.
-
Inject the sample into a High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a CarboPac series column (e.g., PA20).
-
Elute sugars using an isocratic or gradient sodium hydroxide mobile phase.
-
Detect and quantify the separated monosaccharides using a Pulsed Amperometric Detector (PAD).
-
Run monosaccharide standards (glucose, mannose, galactose) to create a calibration curve for quantification. Galactofuranose is not commercially available as a standard and its absence is confirmed by comparing the mutant chromatogram to the wild-type, where the galactose peak will be significantly reduced or absent.
-
| Strain | Glucose (mol%) | Mannose (mol%) | Galactose (mol%) |
| Wild-Type A. fumigatus | ~45-55% | ~20-30% | ~5-10% |
| ΔugmA Mutant | Increased | Increased | < 1% (absent) |
| Note: Values are illustrative and can vary based on growth conditions. The key diagnostic is the near-complete ablation of the galactose signal in the ΔugmA mutant. |
Therapeutic Implications: UGM as a Prime Antifungal Target
The enzyme UDP-galactopyranose mutase (UGM) is an exceptionally attractive target for antifungal drug development for several reasons:
-
Essential for Virulence: Its activity is directly linked to fungal pathogenicity.[3][22]
-
Fungus-Specific: UGM and the entire Galf pathway are absent in humans, promising high therapeutic selectivity and low potential for off-target effects.[3][4][23]
-
Validated Target: Genetic deletion proves that its inhibition is detrimental to the fungus.[3][8][10]
Research has begun to identify inhibitors of UGM. High-throughput screening efforts have uncovered compounds, such as the flavonoids (2S)-hesperetin and (2S)-naringenin, that act as competitive inhibitors against the NADPH binding site of the A. fumigatus UGM.[24][25] These compounds were shown to affect cell wall biosynthesis in vivo, validating the strategy of targeting UGM to weaken the fungus.[22][24][25]
Conclusion
The α-D-galactofuranose biosynthesis pathway in Aspergillus represents a critical nexus of cell wall integrity, morphogenesis, and virulence. Its central enzyme, UGM, stands out as a high-value, validated target for novel antifungal therapies. A thorough understanding of this pathway, from the cytosolic synthesis of UDP-Galf to its transport and incorporation in the Golgi, is fundamental for researchers aiming to exploit this unique fungal vulnerability. The experimental methodologies detailed herein provide a robust framework for dissecting gene function, characterizing enzymatic activity, and ultimately, advancing the discovery of new drugs to combat devastating invasive fungal infections.
References
-
Schmalhorst, P. S., et al. (2008). Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen Aspergillus fumigatus. Eukaryotic Cell. [Link]
-
El-Ganiny, A. M., et al. (2010). Quantifying the Importance of Galactofuranose in Aspergillus nidulans Hyphal Wall Surface Organization by Atomic Force Microscopy. Eukaryotic Cell. [Link]
-
van Rhijn, N., et al. (2019). High‐Throughput Gene Replacement in Aspergillus fumigatus. Current Protocols in Microbiology. [Link]
-
El-Ganiny, A. M., et al. (2011). Quantifying the importance of galactofuranose in Aspergillus nidulans hyphal wall surface organization by atomic force microscopy. PubMed. [Link]
-
Kadooka, C., et al. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers in Fungal Biology. [Link]
-
Fontaine, T., & Latgé, J. P. (2020). Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. Molecules. [Link]
-
Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. Scientific Reports. [Link]
- Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. CoLab.
-
van Rhijn, N., et al. (2019). High throughput gene replacement in Aspergillus fumigatus. Research Explorer, The University of Manchester. [Link]
-
van Straaten, K. E., et al. (2012). Crystal structures and small-angle x-ray scattering analysis of UDP-galactopyranose mutase from the pathogenic fungus Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]
-
Fu, J., et al. (2021). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & Biomolecular Chemistry. [Link]
-
van Straaten, K. E., et al. (2012). Structural Insight into the Unique Substrate Binding Mechanism and Flavin Redox State of UDP-galactopyranose Mutase from Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]
-
Kebede, H. (2019). Any one who can provide me recent protocol for gene knockout (for Aspergillus)? ResearchGate. [Link]
-
Pan, W., et al. (2008). Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth. Angewandte Chemie International Edition. [Link]
-
Engel, J., et al. (2009). A Single UDP-galactofuranose Transporter Is Required for Galactofuranosylation in Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]
-
Al-Mughaid, H. (2019). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target. HARVEST, University of Saskatchewan. [Link]
-
Lee, K. J., et al. (2005). Identification of Inhibitors for UDP-Galactopyranose Mutase. Journal of the American Chemical Society. [Link]
-
Hearn, V. M., & Mackenzie, D. W. (1979). Chemical and immunological analysis of the Aspergillus fumigatus cell wall. Journal of General Microbiology. [Link]
-
Al-Shareefi, M., et al. (2017). A Simple and Universal System for Gene Manipulation in Aspergillus fumigatus: In Vitro-Assembled Cas9-Guide RNA Ribonucleoproteins Coupled with Microhomology Repair Templates. mSphere. [Link]
-
Wang, T., et al. (2022). Solid-state NMR analysis of unlabeled fungal cell walls from Aspergillus and Candida species. Frontiers in Fungal Biology. [Link]
-
Afroz, S., et al. (2011). Roles of the Aspergillus nidulans UDP-galactofuranose transporter, UgtA in hyphal morphogenesis, cell wall architecture, conidiation, and drug sensitivity. Fungal Genetics and Biology. [Link]
-
Engel, J., et al. (2009). A single UDP-galactofuranose transporter is required for galactofuranosylation in Aspergillus fumigatus. The Journal of Biological Chemistry. [Link]
-
Fu, J., et al. (2021). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). UDP-galactopyranose mutase. Wikipedia. [Link]
-
Johnston, I. R. (1965). The composition of the cell wall of Aspergillus niger. Biochemical Journal. [Link]
-
Chang, P. K., et al. (2023). A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger. Microbiology Spectrum. [Link]
-
Wang, T., & Wang, X. (2024). New Vision of Cell Walls in Aspergillus fumigatus from Solid-State NMR Spectroscopy. Journal of Fungi. [Link]
-
Schmalhorst, P. S., et al. (2008). (A) Schematic representation of the chromosomal glfA locus in wt, ... ResearchGate. [Link]
-
Tefsen, B., et al. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology. [Link]
-
Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. Scientific Reports. [Link]
-
Tefsen, B. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Semantic Scholar. [Link]
-
Fontaine, T., & Latgé, J. P. (2020). Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. Molecules. [Link]
-
Carrasco, J., et al. (2017). Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors. Scientific Reports. [Link]
-
Morelle, W., et al. (2005). Galactomannoproteins of Aspergillus fumigatus. Eukaryotic Cell. [Link]
-
Katafuchi, Y., et al. (2020). Biosynthesis of β-(1→5)-Galactofuranosyl Chains of Fungal-Type and O-Mannose-Type Galactomannans within the Invasive Pathogen Aspergillus fumigatus. mSphere. [Link]
-
Katafuchi, Y., et al. (2020). Biosynthesis of -(1¡5)-Galactofuranosyl Chains of Fungal- Type and O-Mannose-Type Galactomannans within the Invasive Pathogen Aspergillus fumigatus. bioRxiv. [Link]
-
Latgé, J. P., et al. (2009). Aspergillus fumigatus cell wall: composition and biosynthesis. Medical Mycology. [Link]
-
El-Ganiny, A. M., et al. (2013). Aspergillus nidulans galactofuranose biosynthesis affects antifungal drug sensitivity. Fungal Biology. [Link]
-
Fontaine, T., & Latgé, J. P. (2020). Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. ResearchGate. [Link]
Sources
- 1. Quantifying the Importance of Galactofuranose in Aspergillus nidulans Hyphal Wall Surface Organization by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the importance of galactofuranose in Aspergillus nidulans hyphal wall surface organization by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Crystal structures and small-angle x-ray scattering analysis of UDP-galactopyranose mutase from the pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]
- 6. New Vision of Cell Walls in Aspergillus fumigatus from Solid-State NMR Spectroscopy | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae) [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Insight into the Unique Substrate Binding Mechanism and Flavin Redox State of UDP-galactopyranose Mutase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Roles of the Aspergillus nidulans UDP-galactofuranose transporter, UgtA in hyphal morphogenesis, cell wall architecture, conidiation, and drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A single UDP-galactofuranose transporter is required for galactofuranosylation in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. sojo-u.ac.jp [sojo-u.ac.jp]
- 19. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors | CoLab [colab.ws]
- 25. Identification of Aspergillus fumigatus UDP-Galactopyranose Mutase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Absence of Galactofuranose in Mammalian Cells: A Technical Guide for Scientific Professionals
Executive Summary
Galactofuranose (Galf), a five-membered ring isomer of galactose, is a crucial structural component for a vast array of pathogenic microorganisms, yet it is entirely absent in mammalian cells. This striking dichotomy in carbohydrate utilization presents a significant opportunity for the development of highly targeted antimicrobial therapies. This in-depth technical guide provides a comprehensive exploration of the molecular and genetic underpinnings of this absence in mammals. We will dissect the microbial biosynthetic pathway of Galf, focusing on the pivotal role of the enzyme UDP-galactopyranose mutase (UGM), an enzyme not found in mammals. Furthermore, this guide will detail established experimental methodologies for the study of Galf and its synthesis, and discuss the profound implications of its absence for host-pathogen interactions and the design of novel therapeutic agents.
Introduction: A Tale of Two Isomers and a Therapeutic Window
In the intricate landscape of glycobiology, the isomeric form of a monosaccharide can dictate its biological destiny. While the six-membered pyranose form of galactose (Galp) is a ubiquitous building block in mammalian glycoconjugates, its five-membered furanose counterpart, galactofuranose (Galf), is a hallmark of the microbial world.[1][2][3][4] This structural distinction is not trivial; Galf is an essential component of the cell walls and surface glycans of numerous pathogens, including bacteria like Mycobacterium tuberculosis, fungi such as Aspergillus fumigatus, and protozoan parasites like Leishmania and Trypanosoma species.[1][2][4][5] In these organisms, Galf-containing glycoconjugates are indispensable for viability, structural integrity, and virulence.[1][6][7]
The complete absence of Galf in mammals creates a powerful therapeutic window.[5][8] The enzymes responsible for Galf biosynthesis in microbes are, therefore, highly attractive targets for the development of novel antimicrobial drugs that would, in theory, exhibit high specificity and minimal off-target effects in the host.
The Microbial Monopoly on Galactofuranose Biosynthesis
The journey to incorporating Galf into microbial glycoconjugates begins with the universally available precursor, UDP-galactopyranose (UDP-Galp). The commitment step, the conversion of this six-membered ring sugar into its five-membered furanose form, is catalyzed by a single, remarkable enzyme: UDP-galactopyranose mutase (UGM) .[9]
UGM, a flavoenzyme, facilitates the isomerization of UDP-Galp to UDP-galactofuranose (UDP-Galf).[5][10] This is a critical control point; once UDP-Galf is formed, it serves as the activated donor for a suite of galactofuranosyltransferases (GalfTs) that polymerize Galf residues into complex glycans destined for the cell surface.[11][12]
Caption: Figure 2: A typical workflow for the discovery and characterization of UGM inhibitors.
Therapeutic Implications: Targeting a Microbial Achilles' Heel
The absence of UGM in mammals makes it an exceptionally promising target for the development of novel anti-infective agents. [9]Inhibitors of UGM would selectively disrupt the biosynthesis of essential cell wall components in pathogens, leading to cell death or attenuated virulence, with a low probability of toxicity to the human host. [13] Several classes of UGM inhibitors have been identified through various screening and design strategies. The ongoing challenge is to develop compounds with potent in vivo efficacy and favorable pharmacokinetic properties. The validation of UGM as a therapeutic target has been demonstrated by the observation that the potency of some UGM inhibitors correlates with their ability to block microbial growth. [13]
Conclusion and Future Directions
The absence of galactofuranose in mammalian cells is a clear-cut example of evolutionary divergence in metabolic pathways between host and pathogen. This provides a solid foundation for the rational design of novel antimicrobial drugs. A deep understanding of the structure, function, and mechanism of UDP-galactopyranose mutase is paramount to these efforts. Future research will likely focus on the discovery of more potent and specific UGM inhibitors, as well as exploring the potential of targeting other enzymes in the Galf biosynthetic pathway. The "missing sugar" in mammals may well hold the key to a new generation of life-saving anti-infective therapies.
References
- Tefsen, B., Ram, A. F., van Die, I., & Routier, F. H. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 456-469.
- Schmalhorst, P. S., Krappmann, S., Verveken, W., Rohde, M., Müller, M., Gleich, B., ... & Heesemann, J. (2008).
- Dykhuizen, E. C., May, J. F., Tongpen, J., & Kiessling, L. L. (2012). Inhibitors of UDP-galactopyranose mutase thwart mycobacterial growth. Journal of the American Chemical Society, 134(28), 11581-11584.
- Tefsen, B., Grijpstra, J., van Die, I., & Routier, F. H. (2014). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 24(1), 12-23.
- Damasceno, F. S., de Souza, D. A., & Panepucci, R. A. (2014). The essential role of the β1, 3-glucan in cell wall organization and growth of several pathogenic fungi has been the basis for the development of the echinocandins.
- Veerapen, N., Yuan, Y., & Kita, H. (2012). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target.
- Katafuchi, Y., Oka, T., Ito, A., Mizuki, K., Kuroda, C., Goto, M., ... & Takegawa, K. (2019). Biosynthesis of β-(1→ 5)
- Pan, P., Jackson, M., & Kiessling, L. L. (2013). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & biomolecular chemistry, 11(44), 7701-7705.
- Valenciano, A. L., & Sobrado, P. (2017). Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay.
- Tefsen, B., Ram, A. F., van Die, I., & Routier, F. H. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 456-469.
- Kuroda, C., Tanaka, Y., Hagiwara, D., Miyazawa, K., Goto, M., & Oka, T. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers in Fungal Biology, 4, 1118606.
- Planas, A., & Tarbouriech, N. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International journal of molecular sciences, 21(10), 3465.
- Grigor’eva, A. A., Chizhov, A. O., Shashkov, A. S., & Usov, A. I. (2021). Selective Detection of Fungal and Bacterial Glycans with Galactofuranose (Galf) Residues by Surface-Enhanced Raman Scattering and Machine Learning Methods. International Journal of Molecular Sciences, 22(9), 4731.
-
UDP-galactopyranose mutase. (2020). In Proteopedia. Retrieved from [Link]
-
Why don't primates have galactose-alpha-1,3-galactose (alpha-gal), but other mammals do? (2018). In Biology Stack Exchange. Retrieved from [Link]
- Lowary, T. L. (2009). Chemistry and biology of galactofuranose-containing polysaccharides. ChemBioChem, 10(11), 1747-1758.
- Taylor, K. I. (2020). Methods for the Study of Galactofuranose in Mycobacteria. [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT.
- Planas, A., & Tarbouriech, N. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. International journal of molecular sciences, 21(10), 3465.
- de la Fuente, J. L., & Marín, M. (2021). Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure. ACS omega, 6(30), 19579-19590.
- van der Veen, S., & Parish, T. (2018). Conformational Control of UDP-Galactopyranose Mutase Inhibition. ACS infectious diseases, 4(11), 1596-1605.
- Sobrado, P., & Gerpe, M. (2016). Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens. Current topics in medicinal chemistry, 16(14), 1579-1588.
- Matsunaga, E., Higuchi, Y., Mori, K., Yairo, N., Oka, T., Shinozuka, S., ... & Fujimoto, Z. (2015). Identification and Characterization of a Novel Galactofuranose-Specific β-D-Galactofuranosidase from Streptomyces Species. PloS one, 10(9), e0137230.
- Oka, T., Katafuchi, Y., Fukuda, K., Ekino, K., Goto, M., & Nomura, Y. (2014). Determination of D-galactofuranose Content of Galactomannoproteins in Aspergillus nidulans. Bio-protocol, 4(17), e1223.
- Kuroda, C., Tanaka, Y., Hagiwara, D., Miyazawa, K., Goto, M., & Oka, T. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers in Fungal Biology, 4, 1118606.
-
UDP-galactopyranose mutase. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
- Oppenheimer, M., Valenciano, A. L., Kizjakina, K., Qi, J., & Sobrado, P. (2012). Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease. PloS one, 7(3), e32918.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and biology of galactofuranose-containing polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UDP-galactopyranose mutase - Wikipedia [en.wikipedia.org]
- 10. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]
- 11. Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. kiesslinglab.com [kiesslinglab.com]
UDP-Galactopyranose Mutase (UGM): Mechanistic Insights and Therapeutic Targeting
Executive Summary
UDP-galactopyranose mutase (UGM) is a highly conserved, essential flavoenzyme responsible for the interconversion of UDP-galactopyranose (UDP-Galp) and UDP-galactofuranose (UDP-Galf)[1]. The enzymatic product, UDP-Galf, serves as the sole biosynthetic precursor for galactofuranose (Galf) residues. These residues are critical structural components of the cell walls and surface glycoconjugates of numerous human pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Trypanosoma cruzi[2]. Because Galf and the UGM enzyme are entirely absent in mammals, UGM represents a highly selective, premier target for the development of novel antimicrobials and antiparasitic agents[2][3].
The Flavin Paradox: Structural Biology of UGM
UGM is structurally unique. It contains a Rossmann fold for binding its flavin adenine dinucleotide (FAD) cofactor, alongside specialized domains for substrate recognition, such as the "uridine wall" which anchors the substrate's nucleotide moiety[4].
The defining paradox of UGM is its requirement for FAD in a reaction that is completely redox-neutral[1]. While flavoenzymes typically catalyze oxidation-reduction reactions, UGM utilizes FAD strictly as a nucleophile and a structural scaffold[5]. To achieve catalytic competence, the oxidized flavin (FAD) must first be reduced to FADH⁻ by a redox partner, such as NADPH[5]. This reduction induces a conformational change in the isoalloxazine ring, forcing it into a nonplanar, "butterfly-like" conformation that bends away from the substrate, priming the N5 atom for nucleophilic attack[2].
Catalytic Mechanism: A Non-Canonical Flavoenzyme
The UGM catalytic cycle is a masterclass in covalent catalysis. The mechanism proceeds via a flavin-sugar adduct, a rare intermediate in enzymology that facilitates the difficult 6-to-5 ring contraction of a non-reducing sugar[1][5].
Caption: The catalytic cycle of UGM highlighting the nucleophilic role of the reduced FAD cofactor.
Step-by-Step Mechanism:
-
Flavin Reduction: NADPH transfers a hydride to the FAD cofactor, generating the active FADH⁻ state[5].
-
Substrate Binding: UDP-Galp binds to the active site. The binding of the substrate protects the reduced flavin from futile reoxidation by molecular oxygen, allowing the enzyme to turnover ~1000 times per NADPH oxidized[5].
-
Nucleophilic Attack: The N5 atom of the reduced flavin attacks the C1 anomeric carbon of the galactose moiety. This leads to the cleavage of the anomeric bond and the departure of the UDP leaving group, forming a transient covalent flavin-galactose adduct[1][5].
-
Ring Contraction: The formation of the adduct facilitates the opening of the pyranose ring, generating an iminium ion intermediate. The sugar then recyclizes into the thermodynamically less stable, but biologically required, 5-membered furanose ring[1][5].
-
Product Release: UDP re-attacks the C1 position, breaking the flavin-sugar bond and releasing UDP-Galf, resetting the enzyme for the next cycle[1].
Experimental Methodologies: Validating UGM Activity
To study UGM kinetics and screen for inhibitors, researchers must account for the enzyme's strict requirement for a reduced environment. The standard approach is an HPLC-based kinetic assay that provides a self-validating system by directly quantifying the substrate-to-product ratio.
Caption: Standard workflow for the HPLC-based UGM activity assay under reducing conditions.
Protocol: HPLC-Based Kinetic Assay
This protocol measures the steady-state kinetics of UGM by quantifying the conversion of UDP-Galf to UDP-Galp. The reverse reaction is often utilized in vitro because the thermodynamic equilibrium heavily favors the pyranose form (11:1 ratio)[1][6].
-
Step 1: Reaction Mixture Preparation: Combine 50 mM potassium phosphate or HEPES buffer (pH 7.0 - 7.5) with the recombinant UGM enzyme (e.g., 400-800 nM). Causality: The buffer maintains the optimal pH required for the nucleophilic attack and proton transfer steps[6][7].
-
Step 2: Flavin Reduction: Add 10-20 mM freshly prepared sodium dithionite. Causality: Dithionite acts as a potent chemical reductant to maintain FAD in the active FADH⁻ state. Without this step, the enzyme remains locked in the inactive oxidized form[6][8].
-
Step 3: Initiation: Rapidly add the substrate (UDP-Galf, 0.02–1.0 mM) to initiate the reaction. Incubate at 37°C for 1-2 minutes. The time is strictly controlled to ensure conversion remains below 10-40% for accurate initial velocity ( V0 ) calculations[6][7][8].
-
Step 4: Quenching: Terminate the reaction by heat denaturation (95°C for 5 min) or by adding an equal volume of 1-butanol or 1:1 chloroform:methanol. Causality: Rapid quenching instantly denatures the protein, locking the substrate-to-product ratio and preventing further equilibration[6][7][8].
-
Step 5: HPLC Analysis: Inject the aqueous phase onto a Dionex CarboPac PA-100 column. Elute isocratically (e.g., 75 mM KH₂PO₄, pH 4.5) and monitor absorbance at 262 nm (detecting the uridine moiety). Calculate conversion rates by integrating the distinct UDP-Galf and UDP-Galp peaks[6][7].
Quantitative Kinetic & Structural Data
The kinetic parameters of UGM vary significantly between prokaryotic and eukaryotic pathogens, reflecting deep structural divergence (only 15-20% sequence identity between the two classes)[2][8].
| Organism | Pathogen Type | Biological Role of Galf | Kinetic / Binding Parameters |
| Mycobacterium tuberculosis | Bacterium | Anchors mycolic acids to peptidoglycan | High kcat , equilibrium favors UDP-Galp (11:1)[1][7] |
| Trypanosoma cruzi | Protozoan | Cell surface virulence factor | Kd (UDP-Galp) = 70 ± 40 µM (reduced state)[5] |
| Brugia malayi | Nematode | Larval hatching and motility | Km (UDP-Galp) ≈ 51.15 µM[9] |
| Caenorhabditis elegans | Nematode | Model organism for parasitic nematodes | Km and kcat ~10-fold lower than prokaryotic UGM[7] |
Drug Development: Targeting the UGM Active Site
Because UGM is essential for the survival or virulence of many pathogens, it is a prime target for drug discovery. High-throughput screening methods, such as the ThermoFAD assay (which measures the thermal shift of FAD fluorescence upon inhibitor binding), have accelerated the discovery of novel chemotypes[10].
-
Uridine-based Analogs: Early drug development efforts focused on substrate analogs that mimic UDP. While effective in vitro, these highly polar compounds often struggle with cell wall permeability[3].
-
2-Aminothiazoles: Identified via high-throughput screening, these non-substrate analogs are among the most potent UGM inhibitors to date. However, structural optimization is required to reduce off-target mammalian cytotoxicity[3].
-
Flavopiridol: Recently identified via the ThermoFAD assay, flavopiridol acts as a non-competitive inhibitor of A. fumigatus UGM. Crucially, it does not inhibit the prokaryotic UGM from M. tuberculosis, demonstrating that eukaryotic UGMs can be targeted selectively without cross-reactivity[10].
References
-
[1] Structure, mechanism, and dynamics of UDP-galactopyranose mutase. nih.gov.1
-
[8] Structural Insight into the Unique Substrate Binding Mechanism and Flavin Redox State of UDP-galactopyranose Mutase from Aspergillus fumigatus. nih.gov. 8
-
[2] Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens. nih.gov. 2
-
[5] Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease. nih.gov. 5
-
[9] UDP-galactopyranose mutase, a potential drug target against human pathogenic nematode Brugia malayi. oup.com. 9
-
[10] Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay. nih.gov. 10
-
[3] Conformational Control of UDP-Galactopyranose Mutase Inhibition. nih.gov. 3
-
[4] Contributions of Unique Active Site Residues of Eukaryotic UDP-Galactopyranose Mutases to Substrate Recognition and Active Site Dynamics. nih.gov. 4
-
[6] UDP-galactopyranose mutases from Leishmania species that cause visceral and cutaneous leishmaniasis. nih.gov. 6
Sources
- 1. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Control of UDP-Galactopyranose Mutase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contributions of Unique Active Site Residues of Eukaryotic UDP-Galactopyranose Mutases to Substrate Recognition and Active Site Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-galactopyranose mutases from Leishmania species that cause visceral and cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UDP-Galactopyranose Mutase in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insight into the Unique Substrate Binding Mechanism and Flavin Redox State of UDP-galactopyranose Mutase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay - PMC [pmc.ncbi.nlm.nih.gov]
The Glycobiology of Galactofuranose: From Historical Discovery to Therapeutic Targeting
An In-Depth Technical Guide on Biosynthesis, Analytical Detection, and UGM Inhibition
Executive Summary
Galactofuranose (Galf), the thermodynamically disfavored five-membered ring isomer of galactose, represents one of the most compelling targets in modern glycobiology. Conspicuously absent in mammals, Galf is an essential structural component of the cell walls and surface glycoconjugates of numerous human pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, Leishmania spp., and Trypanosoma cruzi[1],[2].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic overview of Galf glycobiology. We will trace its historical discovery, dissect the unique enzymatic mechanisms driving its biosynthesis, detail the analytical workflows required to detect this elusive sugar, and provide field-proven protocols for screening inhibitors against its primary biosynthetic enzyme: UDP-galactopyranose mutase (UGM).
The Evolutionary Enigma of Galactofuranose
The history of Galf in biochemistry is rooted in the early 20th century. Because the pyranose (six-membered) ring of galactose is thermodynamically favored, the furanose form is rarely encountered in free solution. However, in 1937, Haworth and colleagues made a groundbreaking discovery: the extracellular polysaccharide "galactocarolose" produced by the fungus Penicillium charlesii contained galactose exclusively in the furanose configuration[3],[4].
The search for the biosynthetic origin of this atypical sugar culminated in 1970 when Trejo et al. discovered that inhibiting galactocarolose biosynthesis led to the accumulation of a novel nucleotide sugar: UDP-galactofuranose (UDP-Galf)[3],[5]. Trejo’s work established that UDP-Galf is the universal biosynthetic precursor for Galf residues and postulated the existence of an enzyme capable of isomerizing UDP-galactopyranose (UDP-Galp) into UDP-Galf[6],[7].
The Biosynthetic Pathway and the UGM Paradox
The enzyme responsible for this isomerization, UDP-galactopyranose mutase (UGM), was later cloned and characterized. UGM presents a fascinating biochemical paradox: it is a flavoenzyme that requires its flavin adenine dinucleotide (FAD) cofactor to be in the reduced state (FADH⁻) to function, yet the isomerization of UDP-Galp to UDP-Galf is a strictly non-redox reaction[8],[9].
Mechanistic Causality: Why does a non-redox reaction require a reduced redox cofactor? Structural and biochemical studies reveal that the reduced flavin acts as a nucleophile. The N5 atom of FADH⁻ attacks the anomeric carbon of galactose, displacing UDP to form a covalent flavin-galactose adduct. This intermediate facilitates the opening of the pyranose ring, bond rotation, and subsequent ring contraction into the furanose form before the reattachment of UDP[8].
Caption: Biosynthetic pathway of galactofuranose incorporation into pathogen cell walls.
Analytical Methodologies for Galf Detection
Detecting Galf in complex biological matrices is notoriously difficult. Because the furanose ring is highly acid-labile, standard carbohydrate hydrolysis protocols often result in the thermodynamic reversion of Galf to Galp, erasing the biological signature[4]. To circumvent this, glycobiologists rely on two primary self-validating analytical modalities: GC-MS Methylation Analysis and Nuclear Magnetic Resonance (NMR) spectroscopy.
GC-MS Methylation Analysis
To prevent furanose-to-pyranose reversion during hydrolysis, the glycan must be permethylated first. Permethylation locks the ring size by converting all free hydroxyl groups into stable methyl ethers. Subsequent acid hydrolysis opens the ring, but the positions of the methyl groups serve as a permanent chemical record of the original ring size and linkage points[10].
Causality of Reduction: Following hydrolysis, the sugars are reduced using sodium borodeuteride (NaBD₄) rather than standard sodium borohydride (NaBH₄). The use of NaBD₄ introduces a deuterium atom at C1. During electron impact (EI) mass spectrometry, this +1 Da mass shift allows analysts to unambiguously distinguish between the C1 and C6 fragments of the resulting partially O-methylated alditol acetates (PMAAs), which would otherwise be symmetrical and indistinguishable[10].
Caption: Step-by-step workflow for GC-MS methylation analysis of Galf-glycans.
NMR Spectroscopy
Proton (¹H) NMR is a non-destructive alternative that provides direct evidence of Galf. The five-membered furanose ring imposes distinct dihedral angles and ring strain compared to the pyranose form. Consequently, the anomeric proton (H1) of Galf is significantly deshielded, shifting its resonance downfield. For example, in Aspergillus species, the H1 signals for β-Galf-(1,5) and β-Galf-(1,6) linkages consistently appear at 5.195 ppm and 5.05 ppm, respectively, clearly separated from the bulk pyranose signals[11],[12].
Quantitative Data Summary
| Analytical Modality | Key Indicator / Marker | Causality / Rationale |
| GC-MS (PMAAs) | Detection of 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl galactitol | Indicates a 1,5-linked Galf residue. Acetylation at C1, C4, and C5 proves the furanose ring was locked prior to hydrolysis[10]. |
| ¹H-NMR | Chemical shifts at ~5.05 - 5.20 ppm | Deshielding of the anomeric proton due to furanose ring strain[11],[12]. |
| Antibody Binding | EB-A2 / L101 Monoclonal Antibodies | Specific conformational recognition of terminal β-Galf residues in immunoassays[12]. |
Experimental Protocol: GC-MS Methylation Analysis of Galf
This self-validating protocol ensures the preservation and accurate detection of Galf linkages from purified pathogen glycans.
Step 1: Permethylation (Ciucanu and Kerek Method)
-
Dissolve 1-2 mg of lyophilized glycan in 0.5 mL anhydrous dimethyl sulfoxide (DMSO).
-
Add ~20 mg of powdered NaOH and 0.1 mL of methyl iodide (CH₃I).
-
Stir vigorously at room temperature for 1 hour. Rationale: The strong base deprotonates hydroxyls, allowing rapid nucleophilic attack on CH₃I, locking the furanose ring.
-
Quench with 1 mL of diH₂O and extract the permethylated glycan into chloroform (3 x 1 mL). Wash the organic layer with water to remove DMSO. Dry under N₂.
Step 2: Acid Hydrolysis
-
Treat the permethylated sample with 0.5 mL of 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours.
-
Evaporate TFA under a stream of N₂. Co-evaporate with isopropanol twice to remove residual acid. Rationale: TFA is volatile and easily removed, preventing interference with subsequent reduction.
Step 3: Reduction
-
Dissolve the residue in 0.5 mL of 1 M NH₄OH.
-
Add 10 mg of NaBD₄ and incubate at room temperature for 2 hours. Rationale: NaBD₄ reduces the aldehyde to an alditol, incorporating a deuterium atom at C1 for MS fragment differentiation.
-
Quench with glacial acetic acid until effervescence stops. Evaporate to dryness. Remove borate salts by co-evaporating with 10% methanolic acetic acid (3 x 1 mL) and pure methanol (3 x 1 mL).
Step 4: Acetylation
-
Add 0.2 mL of acetic anhydride and 0.2 mL of pyridine. Incubate at 100°C for 1 hour.
-
Evaporate reagents under N₂. Extract the resulting PMAAs into dichloromethane, wash with water, and inject 1 µL into the GC-MS system.
UGM as a Therapeutic Target
Because Galf is essential for the viability and virulence of pathogens like M. tuberculosis and A. fumigatus, but entirely absent in humans, UGM is a premier antimicrobial drug target[2],[13].
Developing inhibitors requires robust High-Throughput Screening (HTS) assays. Traditional coupled-enzyme assays are prone to interference. Therefore, modern drug discovery relies on direct binding assays.
Fluorescence Polarization (FP) Assay
The Kiessling laboratory developed an elegant FP assay using a fluorescently labeled UDP derivative. Because UGM has a relatively weak affinity for its native substrates, a standard competitive assay is challenging. By utilizing a high-affinity fluorescein-conjugated UDP probe, researchers can measure the change in rotational correlation time. When the small probe is free in solution, it tumbles rapidly (low polarization). When bound to the massive UGM enzyme, tumbling slows (high polarization). Inhibitors are identified by their ability to displace the probe, resulting in a drop in polarization[1].
ThermoFAD Assay for Eukaryotic UGMs
Eukaryotic UGMs (e.g., from A. fumigatus) differ structurally from prokaryotic UGMs and bind FAD tightly. The ThermoFAD assay leverages the intrinsic fluorescence of the FAD cofactor. As the temperature increases, the protein unfolds, exposing the FAD and altering its fluorescence. Inhibitors that bind the active site stabilize the protein, shifting the melting temperature (Tm) higher. This method successfully identified flavopiridol as a specific inhibitor of eukaryotic UGM[14].
Summary of Characterized UGM Inhibitors
| Compound Class | Target Organism | Assay Used | Efficacy (IC50 / Kd) | Reference |
| Fluorescent UDP Probe (Cmpd 1) | Klebsiella pneumoniae | FP / ITC | Kd = 0.25 µM, IC50 = 1.3 µM | [1] |
| Aminothiazoles | M. tuberculosis | Whole-cell / HPLC | Blocks M. smegmatis growth | [2] |
| Flavopiridol | Aspergillus fumigatus | ThermoFAD | IC50 ≈ 125 µM (eukaryotic specific) | [14] |
Experimental Protocol: Fluorescence Polarization (FP) Assay for UGM Inhibitors
This protocol details the screening of small molecules against UGM using FP.
Step 1: Reagent Preparation
-
Prepare Assay Buffer: 50 mM sodium phosphate (pH 7.0), 20 mM sodium dithionite. Rationale: Dithionite is strictly required to maintain the FAD cofactor of UGM in its active, reduced state (FADH⁻)[1],[15].
-
Prepare the fluorescent probe (e.g., Fluorescein-UDP conjugate) at a working concentration of 20 nM.
-
Purify recombinant UGM and prepare a stock at 2x the calculated Kd of the probe (e.g., 0.5 µM).
Step 2: Assay Assembly (384-well format)
-
Dispense 10 µL of Assay Buffer containing the test compound (inhibitor candidate) into a black, flat-bottom 384-well microplate.
-
Add 5 µL of the fluorescent probe (final concentration 5 nM).
-
Initiate the binding event by adding 5 µL of the UGM enzyme solution.
Step 3: Incubation and Measurement
-
Incubate the plate in the dark at room temperature for 30 minutes to allow the binding equilibrium to stabilize.
-
Read the plate on a multimode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the millipolarization (mP) units. A successful hit (inhibitor) will displace the probe, resulting in a significant decrease in mP compared to the vehicle control (DMSO + Enzyme + Probe).
Conclusion
The discovery of galactofuranose has evolved from a structural curiosity in fungal polysaccharides to the focal point of targeted antimicrobial drug design. By mastering the analytical workflows required to detect Galf—such as permethylation GC-MS and ¹H-NMR—and deploying sophisticated HTS assays like Fluorescence Polarization and ThermoFAD, researchers are rapidly closing the gap between basic glycobiology and clinical therapeutics. As resistance to standard antibiotics and antifungals rises, exploiting the UGM pathway remains one of our most promising strategies.
Sources
- 1. kiesslinglab.com [kiesslinglab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Identification of eukaryotic UDP-galactopyranose mutase inhibitors using the ThermoFAD assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
2.[2] Methodological & Application
Enzymatic Synthesis and Purification of UDP-α-D-Galactofuranose (UDP-Galf): A Comprehensive Protocol for Drug Target Assays
Executive Summary
UDP-α-D-galactofuranose (UDP-Galf) is the essential high-energy sugar nucleotide donor for galactofuranosyltransferases (GlfT) in numerous pathogenic microorganisms, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Trypanosoma cruzi[1][2]. Because the galactofuranose (Galf) residue is completely absent in mammals, the enzymes governing its biosynthesis are highly validated targets for antimicrobial and antiparasitic drug development[2][3]. This application note details the in vitro enzymatic synthesis of UDP-Galf from UDP-galactopyranose (UDP-Galp) utilizing UDP-galactopyranose mutase (UGM), followed by robust anion-exchange HPLC purification.
Biological Context & Mechanistic Rationale
The biosynthesis of Galf-containing glycoconjugates (such as the mycobacterial arabinogalactan) relies on a specific metabolic cascade. UDP-glucose is epimerized to UDP-Galp, which is subsequently isomerized to UDP-Galf by UGM[4]. UGM is a unique flavoenzyme; although the isomerization of a pyranose to a furanose ring is a non-redox process, UGM strictly requires its FAD cofactor to be in a reduced state for catalysis[3][5].
Mechanistically, the reduced flavin acts as a nucleophile, attacking the anomeric carbon of UDP-Galp to form a covalent flavin-galactose adduct[5]. This intermediate facilitates ring opening, allowing the sugar to re-cyclize into the thermodynamically less stable five-membered furanose ring before being released[5][6].
Caption: Biosynthetic pathway of UDP-Galf and its incorporation into pathogenic glycoconjugates.
UGM Catalysis & Thermodynamic Challenges
The primary challenge in synthesizing UDP-Galf is the thermodynamic equilibrium of the UGM-catalyzed reaction, which heavily favors the pyranose form. At equilibrium, the reaction mixture contains approximately 93% UDP-Galp and only 7% UDP-Galf[7][8]. Consequently, obtaining pure UDP-Galf requires driving the reaction to equilibrium rapidly and employing high-resolution chromatographic techniques to separate the nearly identical isomers[7].
Experimental Protocol: Enzymatic Synthesis & Purification
Causality in Protocol Design:
-
Sodium Dithionite: Added to chemically reduce the UGM FAD cofactor, initiating catalysis. Without a reduced flavin, the enzyme remains entirely inactive[3][9].
-
Rapid Quenching: Essential to prevent the active enzyme from re-equilibrating the separated UDP-Galf back to UDP-Galp during the purification process[6].
-
Ammonium Acetate Buffer: Used in HPLC because it is volatile, allowing direct isolation of the product via lyophilization without a secondary, yield-reducing desalting step[6][9].
Materials & Reagents
-
UDP-α-D-galactopyranose (UDP-Galp) sodium salt
-
Recombinant UDP-galactopyranose mutase (UGM) (e.g., from M. tuberculosis or E. coli)
-
Sodium dithionite (Na₂S₂O₄), freshly prepared
-
Reaction Buffer: 50 mM Potassium Phosphate or MOPS (pH 7.0)
-
Quenching Reagent: 1:1 Chloroform/Methanol[6]
-
HPLC System equipped with a Dionex CarboPac PA-100 column (4 x 250 mm)[6][7]
Step-by-Step Methodology
-
Reaction Assembly: In a microcentrifuge tube, combine 50 mM Potassium Phosphate buffer (pH 7.0), 1-5 mM UDP-Galp, and 1-5 µM recombinant UGM.
-
Flavin Reduction: Initiate the reaction by adding freshly prepared sodium dithionite to a final concentration of 10-20 mM. The solution may exhibit a slight color change as the flavin is reduced[3][9].
-
Incubation: Incubate the mixture at 22°C - 37°C (depending on the optimum temperature of the UGM source organism) for 30 to 60 minutes to ensure the 93:7 (UDP-Galp:UDP-Galf) thermodynamic equilibrium is fully established[6].
-
Reaction Quenching: Terminate the reaction by adding an equal volume of 1:1 chloroform/methanol. Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to precipitate the protein. Extract the aqueous (upper) phase containing the nucleotide sugars[6].
-
Anion-Exchange HPLC: Inject the aqueous phase onto a Dionex CarboPac PA-100 column. Elute isocratically using 150-200 mM ammonium acetate (pH 7.0 - 8.0) at a flow rate of 1.0 mL/min. Monitor the absorbance at 262 nm (uridine ring)[6][9][10].
-
Note: UDP-Galp typically elutes earlier (e.g., ~14.5 min) than UDP-Galf (e.g., ~18.0 min) under these conditions[10].
-
-
Product Isolation: Collect the peak corresponding to UDP-Galf. Immediately freeze the fractions and lyophilize to remove the volatile ammonium acetate buffer. Store the purified UDP-Galf powder at -80°C to prevent spontaneous hydrolysis[6].
Caption: Step-by-step workflow for the enzymatic synthesis and HPLC purification of UDP-Galf.
Analytical Validation & Data Interpretation
Because UGM relies on a delicate equilibrium, verifying the kinetic parameters of your specific recombinant enzyme batch is crucial before scaling up synthesis. Below is a summary of typical kinetic and thermodynamic parameters observed for UGM orthologs.
| Parameter | UDP-Galactopyranose (UDP-Galp) | UDP-Galactofuranose (UDP-Galf) |
| Equilibrium Ratio | ~93% | ~7%[7][8] |
| Thermodynamic Stability | High (Pyranose ring) | Low (Furanose ring)[1] |
| Typical HPLC Retention Time | ~14.5 min | ~18.0 min[10] |
| UGM Affinity ( Km ) | Higher Km (Lower affinity) | Lower Km (Higher affinity)[9] |
| UGM Turnover ( kcat ) | Slower forward rate | Faster reverse rate |
Note: While the forward reaction (pyranose to furanose) is thermodynamically disfavored, UGM binds UDP-Galf with higher affinity and turns it over more rapidly in the reverse direction, which is why rapid quenching is absolutely critical during purification[8][9].
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. kiesslinglab.com [kiesslinglab.com]
- 7. Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Metabolic Labeling of Bacteria with Galactofuranose Analogs
For: Researchers, scientists, and drug development professionals.
I. Introduction and Scientific Rationale
The Significance of D-galactofuranose (Galf) in Bacteria
D-galactofuranose (Galf) is a five-membered ring isomer of the common hexose D-galactose. While completely absent in mammals, Galf is an essential component of the cell wall in a wide range of pathogenic and non-pathogenic bacteria, including species of Mycobacterium, Klebsiella, and Escherichia.[1][2] In these organisms, Galf is a critical constituent of various glycoconjugates, such as the galactan of the mycobacterial cell wall, which is vital for the structural integrity and viability of the bacterium.[2][3] The absence of Galf in mammalian systems makes the biosynthetic pathway responsible for its production an attractive and specific target for the development of novel antimicrobial therapies.[4]
The Principle of Metabolic Labeling with Galf Analogs
Metabolic labeling is a powerful technique that leverages the cell's own enzymatic machinery to incorporate modified biomolecules into its structures.[5][6] In the context of this application, we utilize synthetic analogs of Galf that have been chemically modified to include a "bioorthogonal handle" – a chemical group that is non-native to biological systems and can be selectively reacted with a complementary probe.[7] This two-step approach allows for the visualization and analysis of Galf-containing glycans in their native environment with high specificity and minimal perturbation to the biological system.[5]
The most common bioorthogonal reaction used for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[8][9] In this workflow, a Galf analog containing an azide or alkyne group is introduced to the bacterial culture. The bacteria metabolically process this analog and incorporate it into their cell wall glycans. Subsequently, a detection probe (e.g., a fluorophore or biotin) bearing the complementary alkyne or azide group is added, leading to a specific and covalent linkage.[10][11] This allows for downstream applications such as fluorescence microscopy, flow cytometry, and proteomic analysis.
Causality Behind Experimental Choices
The choice of a Galf analog over more common sugars like N-acetylglucosamine (GlcNAc) is driven by the desire for specificity. While GlcNAc is also a component of bacterial cell walls, its presence in mammalian systems can lead to off-target labeling.[10] Galf's exclusivity to bacteria and other microbes provides a cleaner system for studying bacterial-specific processes.[1][2] The selection of azide or alkyne as the bioorthogonal handle is based on the high efficiency, specificity, and biocompatibility of the click chemistry reaction.[7][8]
II. The Galactofuranose Biosynthetic Pathway: A Target for Labeling
The metabolic incorporation of Galf analogs is contingent on their recognition and processing by the enzymes of the Galf biosynthetic pathway. A fundamental understanding of this pathway is therefore crucial for successful experimental design and interpretation of results.
The biosynthesis of Galf-containing glycans begins with UDP-galactopyranose (UDP-Galp), the six-membered ring form of galactose.[2] The key enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the ring contraction of UDP-Galp to form UDP-galactofuranose (UDP-Galf).[1][2] UDP-Galf then serves as the donor substrate for galactofuranosyltransferases (GlfTs), which polymerize Galf residues into the growing glycan chains of the cell wall.[2][3]
Caption: Experimental workflow for metabolic labeling.
V. Applications in Research and Drug Development
Metabolic labeling of bacteria with Galf analogs has a wide range of applications:
-
Visualizing Cell Wall Dynamics: This technique allows for the spatial and temporal tracking of new cell wall synthesis, providing insights into bacterial growth, division, and morphology. [5][7]* Screening for Inhibitors of the Galf Pathway: By quantifying the incorporation of the Galf analog, this method can be adapted into a high-throughput screen to identify compounds that inhibit enzymes in the Galf biosynthetic pathway.
-
Studying Host-Pathogen Interactions: Labeled bacteria can be used to study the role of Galf-containing glycans in adhesion to host cells, biofilm formation, and immune evasion.
-
Targeted Drug Delivery: The bioorthogonal handle introduced into the bacterial cell wall can be used to specifically target drug-conjugates to the bacteria, potentially reducing off-target effects.
VI. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient analog uptake or incorporation. | Increase analog concentration or incubation time. Ensure the bacterial strain has a functional Galf pathway. |
| Incomplete click reaction. | Prepare fresh click chemistry reagents. Ensure the reducing agent is active. Increase reaction time. | |
| Low cell permeability. | Optimize the permeabilization step with different detergents or longer incubation times. | |
| High background fluorescence | Non-specific binding of the fluorophore. | Increase the number of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before the click reaction. |
| Autofluorescence of the bacteria. | Image the "no analog" control to determine the level of autofluorescence. Choose a fluorophore in a different spectral range. | |
| Cell death or growth inhibition | Toxicity of the analog or click reagents. | Reduce the concentration of the analog or the copper in the click reaction. Perform a dose-response curve to determine the toxic concentration. |
VII. References
-
Gevaert, K., & Vandekerckhove, J. (2000). Galactofuranose-Related Enzymes: Challenges and Hopes. [Link]
-
Pan, F., Jackson, M., & McNeil, M. (2001). Chapter 9: Galactofuranose Biosynthesis: Discovery, Mechanisms and Therapeutic Relevance. [Link]
-
Wheatley, R. W., Su, Y., & Imperiali, B. (2021). Structural Insights into Mycobacteriales Galactan Biosynthesis. [Link]
-
Lowary, T. L. (2010). Methods to Study the Biosynthesis of Bacterial Furanosides. [Link]
-
Gasol, J. M., & Morán, X. A. G. (2017). Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria. [Link]
-
Samo, T. J., et al. (2017). Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria. [Link]
-
Thibodeaux, C. J., & Liu, H. W. (2017). Deciphering the sugar biosynthetic pathway and tailoring steps of nucleoside antibiotic A201A unveils a GDP-l-galactose mutase. [Link]
-
Go, E. P., & Bertozzi, C. R. (2016). Development of rare bacterial monosaccharide analogs for metabolic glycan labeling in pathogenic bacteria. [Link]
-
Srisuknimit, V., & Hang, H. C. (2015). Shedding Light on Bacterial Physiology with Click Chemistry. [Link]
-
Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. [Link]
-
Hatzenpichler, R., & Orphan, V. J. (2017). Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria. [Link]
-
Laval, T., & Demangel, C. (2023). Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages. [Link]
-
Reid, C. W., & Imperiali, B. (2017). Chemical Reporters for Bacterial Glycans: Development and Applications. [Link]
-
Pinto, B. M. (2007). Studies related to heteroatom analogues of D-Galactofuranose and its Alditol. [Link]
-
Grammel, M., & Hang, H. C. (2013). Illumination of growth, division and secretion by metabolic labeling of the bacterial cell surface. [Link]
-
Urban, E., & Noinaj, N. (2021). Metabolic Labeling of Bacterial Glycans. [Link]
-
Scherman, M. S., & Jackson, M. (2001). Galactofuranose metabolism: a potential target for antimicrobial chemotherapy. [Link]
-
Leal, S. M. Jr., & van de Veerdonk, F. L. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. [Link]
-
van Straaten, K. E., & Carlow, C. K. (2012). Galactofuranose in eukaryotes: Aspects of biosynthesis and functional impact. [Link]
-
Wu, Z. L., & Bertozzi, C. R. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. [Link]
-
Uriel, O., & Rauter, A. P. (2014). Expedient synthesis of 1,6-anhydro-α-D-galactofuranose, a useful intermediate for glycobiological tools. [Link]
-
Hassen, G. S., & Hsieh-Wilson, L. C. (2020). Clickable Galactose Analogs for Imaging Glycans in Developing Zebrafish. [Link]
Sources
- 1. Galactofuranose-Related Enzymes: Challenges and Hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Methods to study the biosynthesis of bacterial furanosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illumination of growth, division and secretion by metabolic labeling of the bacterial cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria [frontiersin.org]
- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 10. Development of rare bacterial monosaccharide analogs for metabolic glycan labeling in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Chapter 1: The Strategic Selection of a Galactofuranosyl Donor
An Application Guide for the Synthesis and Strategy of Galactofuranosyl Donors in Modern Glycosylation
Abstract: The galactofuranose (Galf) monosaccharide is a critical structural component of glycoconjugates in numerous pathogenic microorganisms, including bacteria, fungi, and protozoa, yet it is absent in mammals.[1][2] This dichotomy makes the enzymes responsible for its biosynthesis and incorporation attractive targets for novel therapeutic agents. The chemical synthesis of Galf-containing oligosaccharides is therefore essential for developing diagnostic tools, vaccines, and potent enzyme inhibitors. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic preparation of galactofuranosyl donors, the key building blocks for chemical glycosylation. We delve into the rationale behind donor selection, provide step-by-step protocols for the synthesis of popular donor classes, and discuss their subsequent activation, grounding our recommendations in established, peer-reviewed methodologies.
The success of a glycosylation reaction hinges on the careful selection of the glycosyl donor. A donor consists of the desired carbohydrate moiety equipped with a leaving group at the anomeric position. The nature of this leaving group, in conjunction with the protecting groups on the sugar, dictates the donor's stability, reactivity, and the stereochemical outcome of the glycosylation.[3] Here, we compare the most prevalent classes of galactofuranosyl donors.
Key Donor Classes: A Comparative Analysis
Thioglycosides and glycosyl trichloroacetimidates represent two of the most versatile and widely utilized classes of glycosyl donors in carbohydrate chemistry.[4][5][6]
-
Thioglycosides (e.g., -SPh, -SEt): These donors are prized for their stability, allowing them to be carried through multiple synthetic steps without decomposition.[5][7] They are stable enough to act as temporary anomeric protecting groups and can be activated for glycosylation using a variety of thiophilic promoters.[4] This stability, however, means they often require more forceful activation conditions compared to other donors.
-
Glycosyl Trichloroacetimidates: In contrast, trichloroacetimidate donors are highly reactive and are typically prepared immediately before use.[8] Their activation under mild acidic conditions proceeds efficiently, often at low temperatures, to generate the desired glycosidic linkage in high yields.[6][9][10] The high reactivity makes them unsuitable for multi-step sequences where the donor must remain intact.
-
Other Notable Donors: While less common for Galf synthesis, other donors like glycosyl halides, selenoglycosides, and formates offer specific advantages.[5][11][12] For instance, selenoglycosides can be selectively activated over thioglycosides, enabling orthogonal glycosylation strategies.[11]
Table 1: Comparison of Common Glycosyl Donor Properties
| Donor Class | Structure Example | Stability | Reactivity | Typical Activation Conditions | Key Advantages | Key Disadvantages |
| Thioglycoside | Galf-SPh | High | Moderate | NIS/TfOH, AuCl₃, CuBr₂[5][13] | High stability, can be "armed" or "disarmed" | Requires stoichiometric, often harsh activators |
| Trichloroacetimidate | Galf-OC(=NH)CCl₃ | Low | High | Catalytic TMSOTf, BF₃·Et₂O[6][10] | High reactivity, mild catalytic activation | Moisture sensitive, limited stability |
| Selenoglycoside | Galf-SePh | Moderate | High | NIS/TfOH[11] | Orthogonal to thioglycosides | Selenium reagents are toxic and odorous |
Chapter 2: Synthesis of a Foundational Precursor: 1,2,3,5,6-Penta-O-acetyl-α,β-D-galactofuranose
The journey to any galactofuranosyl donor begins with the formation of the furanose ring itself. In solution, galactose exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being thermodynamically favored.[14] To trap the desired furanose configuration, the reaction conditions are manipulated, typically by heating in a polar aprotic solvent like pyridine before acylation.[14]
Protocol 1: Per-O-acetylation of D-Galactose to Yield the Furanose Form
This protocol is adapted from methodologies that favor furanoside formation through kinetic control at elevated temperatures.[14][15][16]
Materials and Reagents:
-
D-Galactose
-
Pyridine, anhydrous
-
Acetic anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Suspend D-galactose (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of sugar) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux (approx. 115 °C) for 1-2 hours. This shifts the equilibrium towards the galactofuranose form.[14]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (6.0-7.0 eq) to the cooled suspension. Caution: The reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Extract the aqueous mixture three times with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude syrup.
-
Purify the crude product by silica gel column chromatography to isolate the per-O-acetylated galactofuranose anomers.
Characterization:
-
The product will be a mixture of α and β anomers.
-
¹H NMR: Expect multiple signals in the acetate region (δ ≈ 1.9-2.2 ppm) and characteristic anomeric proton signals (δ ≈ 6.0-6.5 ppm).
-
¹³C NMR: The anomeric carbon (C-1) signal is a key indicator, typically appearing around δ ≈ 98-102 ppm.[17][18]
Chapter 3: Step-by-Step Donor Synthesis Protocols
With the foundational precursor in hand, we can now proceed to the synthesis of specific glycosyl donors.
Caption: Figure 1: General synthetic workflow from D-galactose to key galactofuranosyl donor classes.
Protocol 2: Synthesis of Phenyl 2,3,5,6-tetra-O-acetyl-1-thio-β-D-galactofuranoside
This protocol details the direct conversion of the peracetylated furanose into a stable thioglycoside donor.
Materials and Reagents:
-
1,2,3,5,6-Penta-O-acetyl-α,β-D-galactofuranose (from Protocol 1)
-
Thiophenol (PhSH)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Dissolve the peracetylated galactofuranose (1.0 eq) and thiophenol (1.2-1.5 eq) in anhydrous DCM under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add BF₃·Et₂O (2.0-3.0 eq) dropwise. The solution may change color.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the thioglycoside donor as a white solid or colorless oil.
Rationale (Expertise & Experience):
-
Why BF₃·Et₂O? Boron trifluoride is a strong Lewis acid that activates the anomeric acetate, facilitating its displacement by the sulfur nucleophile (thiophenol).
-
Stereoselectivity: The use of a participating group (acetyl) at the C-2 position generally directs the formation of the 1,2-trans product, which in this case is the β-anomer.[15]
Protocol 3: Synthesis of 2,3,5,6-tetra-O-acetyl-D-galactofuranosyl Trichloroacetimidate
This protocol involves two steps: selective anomeric deacetylation to form the hemiacetal, followed by reaction with trichloroacetonitrile to form the highly reactive imidate donor.[8]
Step 3A: Anomeric Deacetylation
Materials and Reagents:
-
Peracetylated galactofuranose (from Protocol 1)
-
Hydrazine acetate or benzylamine
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard workup and purification reagents.
Procedure:
-
Dissolve the peracetylated galactofuranose (1.0 eq) in DMF or THF.
-
Add hydrazine acetate (approx. 1.2 eq) or benzylamine (approx. 2.0 eq) and stir at room temperature.
-
Monitor the reaction carefully by TLC. The reaction is typically complete within 1-4 hours. Over-reaction will lead to deacetylation at other positions.
-
Once the starting material is consumed, dilute the mixture with ethyl acetate and wash thoroughly with water and brine to remove the reagent and DMF.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the hemiacetal (Galf-OH).
Step 3B: Imidate Formation
Materials and Reagents:
-
Galactofuranosyl hemiacetal (from Step 3A)
-
Trichloroacetonitrile (Cl₃CCN)
-
1,8-Diazabicycloundec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the hemiacetal (1.0 eq) in anhydrous DCM under an argon or nitrogen atmosphere.
-
Add trichloroacetonitrile (3.0-5.0 eq).
-
Cool the solution to 0 °C and add a catalytic amount of DBU (0.1 eq) or a stoichiometric amount of K₂CO₃.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite or silica to remove the base.
-
Concentrate the filtrate under reduced pressure. The crude trichloroacetimidate is often used directly in the next step without further purification due to its instability. If purification is necessary, it must be done quickly on a neutralized silica gel column.
Rationale (Trustworthiness):
-
The trichloroacetimidate proton NMR is highly diagnostic. The imidate proton (-NH) typically appears as a sharp singlet around δ ≈ 8.6-8.8 ppm, and the anomeric proton signal shifts significantly upon formation of the imidate. Successful formation validates the protocol.
Chapter 4: Activating the Donor for Glycosylation
Preparing the donor is half the battle; the final step is its activation in the presence of a glycosyl acceptor to form the desired glycosidic bond.
Caption: Figure 2: Conceptual pathway for donor activation and subsequent glycosylation.
-
Activation of Thioglycosides: This is typically achieved with thiophilic promoters. A common and effective combination is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[13] The promoter coordinates to the anomeric sulfur atom, turning it into a good leaving group and facilitating the formation of a reactive oxocarbenium ion intermediate.[7] Other systems like Au(III) or Cu(II) salts have also been developed as efficient catalysts.[5]
-
Activation of Trichloroacetimidates: These donors are activated by catalytic amounts of a Brønsted or Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[6][10] The acid protonates the nitrogen atom of the imidate, making the trichloroacetamide moiety an excellent leaving group and generating the reactive glycosyl cation for subsequent attack by the acceptor alcohol.[10]
Conclusion
The preparation of galactofuranosyl donors is a well-established yet nuanced field within carbohydrate chemistry. The choice between a stable, robust thioglycoside and a highly reactive trichloroacetimidate depends entirely on the overall synthetic strategy. By understanding the principles behind their synthesis and activation, researchers can confidently construct the complex Galf-containing glycans needed to probe their biological functions and develop new therapeutics against a host of devastating diseases. The protocols and strategic insights provided herein serve as a foundational guide for laboratories engaged in this critical area of drug discovery and chemical biology.
References
-
Vibhute, A. M., Dhaka, A., Athiyarath, V., & Sureshan, K. M. (2016). A versatile glycosylation strategy via Au(III) catalyzed activation of thioglycoside donors. Organic & Biomolecular Chemistry, 14(12), 3329–3337. [Link]
-
Demchenko, A. V., & Stauch, T. (2022). Activation of thioglycosides under mild alkylation conditions. Molecules, 27(21), 7483. [Link]
-
ResearchGate. (n.d.). Thioglycoside activation strategies. [Link]
-
Kirejev, V., Pistor, P., & Seeberger, P. H. (2021). Parametric Analysis of Donor Activation for Glycosylation Reactions. Chemistry – A European Journal, 27(58), 14478–14484. [Link]
-
Stauch, T., & Demchenko, A. V. (2022). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 27(21), 7415. [Link]
-
McNulty, J., & Lunn, L. G. (2006). 2,3-Anhydrosugars in Glycoside Bond Synthesis. Application to α-d-Galactofuranosides. The Journal of Organic Chemistry, 71(26), 9615–9622. [Link]
-
Euzen, R., Lopin-Bon, C., & Ferrières, V. (2006). Synthesis of galactofuranose-containing disaccharides using thioimidoyl-type donors. Carbohydrate Research, 341(16), 2759–2768. [Link]
-
Euzen, R., Lopin-Bon, C., & Ferrières, V. (2017). (PDF) Synthesis of galactofuranose-containing disaccharides using thioimidoyl-type donors. ResearchGate. [Link]
-
Chowdhury, S. K., & Lowary, T. L. (1999). Use of a phenyl 1-selenogalactofuranoside as a glycosyl donor for the synthesis of galactofuranosyl-containing disaccharides. Carbohydrate Research, 315(3-4), 356–360. [Link]
-
da Costa, D. S. (2021). Synthesis of Building Blocks for Assembly of Protozoan Galactofuranose-containing Surface Glycans. ULisboa. [Link]
-
Marín-Levy, M., et al. (2011). Glycosylation studies on conformationally restricted 3,5-O-(di-tert-butylsilylene)-D-galactofuranosyl trichloroacetimidate donors for 1,2-cis α-D-galactofuranosylation. Carbohydrate Research, 346(18), 2886-2895. [Link]
-
GORIN, P. A., & FENNER, K. A. (1988). Synthesis of galactofuranose disaccharides of biological significance. Carbohydrate Research, 178, 149–159. [Link]
-
Khamsi, J., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate Research, 357, 81-84. [Link]
-
ResearchGate. (n.d.). Averaged 13 C NMR chemical shifts (δ, ppm; D 2 O) of galactofuranosyl.... [Link]
-
Tsvetkov, Y. E., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 719396. [Link]
-
The Royal Society of Chemistry. (2011). SUPPORTING INFORMATION. [Link]
-
Komachi, Y., et al. (2020). Biosynthesis of β-(1→5)-Galactofuranosyl Chains of Fungal-Type and O-Mannose-Type Galactomannans within the Invasive Pathogen Aspergillus fumigatus. mBio, 11(1), e03126-19. [Link]
-
SpectraBase. (n.d.). 5-O-BETA-D-GALACTOFURANOSYL-(BETA/ALPHA)-D-GALACTOFURANOSIDE;MIXTURE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Tsvetkov, Y. E., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 719396. [Link]
-
Henriksen, A., et al. (2013). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 18(9), 10834-10846. [Link]
-
Kononov, L. O., & Tsvetkov, Y. E. (2023). Comparison of glycosyl donors: a supramer approach. Beilstein Archives. [Link]
-
Takahashi, D., et al. (2019). Synthesis of a 1,2-cis-indoxyl galactoside as a chromogenic glycosidase substrate. Scientific Reports, 9, 12948. [Link]
-
Rich, J. R., & Bundle, D. R. (2008). Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity. Beilstein Journal of Organic Chemistry, 4, 30. [Link]
-
El-Ashmawy, M., & Schmidt, R. R. (2021). O-Glycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations. ACS Catalysis, 11(16), 10459–10470. [Link]
-
Zhu, Y., & Guo, Y. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry, 13, 2146–2162. [Link]
Sources
- 1. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 2. Biosynthesis of β-(1→5)-Galactofuranosyl Chains of Fungal-Type and O-Mannose-Type Galactomannans within the Invasive Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel & Efficient Glycosyl Donors | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Glycosylation studies on conformationally restricted 3,5-O-(di-tert-butylsilylene)-D-galactofuranosyl trichloroacetimidate donors for 1,2-cis α-D-galactofuranosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of a phenyl 1-selenogalactofuranoside as a glycosyl donor for the synthesis of galactofuranosyl-containing disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
expression and purification of recombinant UDP-Galp mutase
Application Note: High-Yield Expression, Purification, and Kinetic Profiling of Recombinant UDP-Galactopyranose Mutase (UGM)
Executive Summary
UDP-galactopyranose mutase (UGM) is a critical flavoenzyme responsible for the isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf)[1]. Because Galf is an essential structural component of the cell walls and surface glycoconjugates of numerous human pathogens—including Mycobacterium tuberculosis, Aspergillus fumigatus, Leishmania spp., and Trypanosoma cruzi—and is entirely absent in mammals, UGM represents a highly validated, selective target for antimicrobial and antiparasitic drug development[2][3].
This application note provides a comprehensive, self-validating methodology for the recombinant expression, purification, and kinetic characterization of UGM. Designed for drug discovery scientists, these protocols emphasize the critical preservation of the non-covalently bound FAD cofactor, which is strictly required for catalytic activity[4][5].
Mechanistic Rationale: The Flavin Imperative
To successfully purify and assay UGM, one must understand its unusual catalytic mechanism. Although the isomerization of UDP-Galp to UDP-Galf is redox-neutral, UGM is completely inactive in its oxidized state[4]. The non-covalently bound FAD cofactor must be reduced to FADH⁻.
Mechanistically, the reduced flavin acts as a nucleophile, attacking the anomeric carbon of UDP-Galp to form a covalent flavin-galactose adduct[5]. This intermediate facilitates the cleavage of the anomeric bond, leading to a flavin-iminium ion, subsequent ring opening, and contraction to the five-membered furanose ring[5]. Because the FAD is non-covalently attached, improper purification strategies (e.g., harsh lysis, rapid high-temperature expression) frequently yield inactive apoprotein.
Fig 1. Catalytic cycle of UGM highlighting the role of reduced FAD in ring contraction.
Strategic Considerations for Recombinant Production
-
Expression Modality: Traditional IPTG induction often leads to rapid protein accumulation that outpaces intracellular FAD biosynthesis, resulting in insoluble inclusion bodies or inactive apoprotein[2]. We strongly recommend auto-induction media . The gradual depletion of glucose and subsequent uptake of lactose allows for slower, controlled folding and maximizes FAD incorporation[3].
-
Purification Logic: A two-step chromatographic approach is mandatory. Immobilized Metal Affinity Chromatography (IMAC) captures the tagged UGM, but Size Exclusion Chromatography (SEC) is the critical quality-control step. SEC separates the active, FAD-loaded holoenzyme (typically a monomer or dimer depending on the species) from higher-order, FAD-depleted aggregates[3][5].
Fig 2. Standardized workflow for the expression and purification of recombinant UGM.
Detailed Methodologies
Protocol A: Recombinant Expression via Auto-Induction
-
Transformation: Transform E. coli BL21(DE3) (or BL21-T1R) with the UGM expression plasmid (e.g., pVP56K containing an N-terminal His8-MBP tag or pET24b with a C-terminal His6 tag)[2][4].
-
Inoculation: Inoculate a single colony into 50 mL of auto-induction medium supplemented with the appropriate antibiotic (e.g., 25 μg/mL kanamycin)[2].
-
Incubation: Grow the culture at 37 °C with vigorous shaking (250 rpm) for 8 hours.
-
Temperature Shift: Reduce the incubator temperature to 25 °C and continue shaking overnight (16–18 hours) to promote soluble expression and flavin loading[3].
-
Harvest: Centrifuge at 5,000 × g for 15 minutes at 4 °C. Flash-freeze the cell pellet in liquid nitrogen and store at −80 °C.
Protocol B: Cell Lysis and Two-Step Purification
-
Lysis: Resuspend the cell pellet (~9 g/L culture) in Lysis Buffer (25 mM HEPES, 300 mM NaCl, 5 mM Imidazole, pH 7.5) containing 25 μg/mL lysozyme, DNase, and RNase[2].
-
Homogenization: Sonicate the suspension on ice (5 cycles of 30s ON / 30s OFF). Clarify the lysate by ultracentrifugation at 35,000 × g for 45 minutes at 4 °C.
-
IMAC Capture: Apply the clarified supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash with 10 column volumes (CV) of Wash Buffer (25 mM HEPES, 300 mM NaCl, 40 mM Imidazole, pH 7.5). Elute the UGM with Elution Buffer (25 mM HEPES, 300 mM NaCl, 300 mM Imidazole, pH 7.5).
-
SEC Polish: Concentrate the eluate to ~5 mL and inject onto a Superdex 75 or Superdex 200 size-exclusion column equilibrated with SEC Buffer (25 mM HEPES, 125 mM NaCl, pH 7.5)[3]. Collect the fractions corresponding to the monomeric/dimeric peak.
Protocol C: Self-Validating Quality Control (Flavin Quantitation)
Before proceeding to functional assays, the structural integrity of the holoenzyme must be verified via UV-Visible spectrophotometry[5].
-
Blank the spectrophotometer with SEC Buffer.
-
Scan the purified UGM from 300 nm to 600 nm.
-
Validation Check: A properly folded, FAD-loaded UGM will display characteristic flavin absorbance peaks at 375 nm and 450 nm , with a distinct shoulder at ~470 nm[2][3].
-
Calculate the flavin incorporation percentage using the extinction coefficient at 450 nm (approx. 10.5 to 10.8 mM⁻¹ cm⁻¹)[3][5].
Protocol D: Anaerobic HPLC Activity Assay
Because ambient oxygen rapidly re-oxidizes the FADH⁻ cofactor, the assay must be performed under anaerobic conditions or with excess reductant[1][5].
-
Enzyme Reduction: Degas the UGM solution (20 μM final) using vacuum/argon cycles. Add 20 mM sodium dithionite to fully reduce the FAD cofactor (the yellow solution will turn colorless)[1][5]. Note: Excess dithionite can be removed via an anaerobic desalting column if it interferes with downstream detection, though it is often retained to maintain the reduced state.
-
Reaction Initiation: Mix the reduced UGM with 0.25 mM to 1 mM UDP-Galf (for the reverse reaction, which is thermodynamically favored) in 50 mM potassium phosphate buffer (pH 7.0) at 37 °C[1][4].
-
Quenching: Stop the reaction at specific time points (e.g., 1 to 5 min) by heat denaturation (95 °C for 2 min)[1]. Centrifuge to pellet the denatured protein.
-
HPLC Separation: Inject the supernatant onto a Dionex CarboPac PA100 column. Elute isocratically with 75 mM KH₂PO₄ (pH 4.5) at 0.80 mL/min, monitoring absorbance at 262 nm[1]. UDP-Galp and UDP-Galf will resolve as distinct peaks (e.g., UDP-Galp at ~27.4 min, UDP-Galf at ~34.2 min)[1].
Quantitative Analytics & Quality Control
To benchmark your purification and kinetic results, refer to the expected yields and kinetic parameters established in the literature for various UGM orthologs.
Table 1: Typical Purification Yields and Flavin Incorporation
| Organism | Expression Strategy | Yield (mg / g cell paste) | Flavin Incorporation | Reference |
|---|---|---|---|---|
| Aspergillus fumigatus | Auto-induction (His8-tag) | ~0.60 | >80% | [1] |
| Leishmania major | Auto-induction (HaloTag/MBP) | ~0.67 | ~50% | [2] |
| Leishmania mexicana | Auto-induction (His8-tag) | ~0.25 | 40–60% | [5] |
| Trypanosoma cruzi | Auto-induction (His8-tag) | ~1.00 | >80% |[3] |
Table 2: Kinetic Parameters of Purified UGM (Reverse Reaction: UDP-Galf → UDP-Galp) | Enzyme Source | Chemical Reductant | kcat (s⁻¹) | KM (μM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Escherichia coli | Sodium Dithionite | 1.5 | 194 |[4] | | Aspergillus fumigatus | Sodium Dithionite | 100.0 | 450 |[1] | | Trypanosoma cruzi | Dithionite / NADPH | ~15.0 | ~35 |[3] |
Sources
- 1. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 2. Isolation and characterization of functional Leishmania major virulence factor UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UDP-galactopyranose mutases from Leishmania species that cause visceral and cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
3.[2][3][4][5][6][7][8][9] Troubleshooting & Optimization
Technical Support Center: Galactofuranose Stability & Troubleshooting
Welcome to the Carbohydrate Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthetic instability of galactofuranose (Galf). Galf is a critical structural component in the cell walls of pathogens like Mycobacterium tuberculosis and Aspergillus, making it a prime target for antimicrobial drug design[1]. However, its tendency to undergo acid-catalyzed ring opening can easily derail both standard bench syntheses and Automated Glycan Assembly (AGA).
Below is our definitive troubleshooting guide to diagnosing, preventing, and circumventing Galf ring opening.
Diagnostic FAQs: Understanding the Mechanism
Q1: Why does my Galf building block constantly isomerize to galactopyranose (Galp) during acidic glycosylation? The causality lies in fundamental thermodynamics. Galf is a high-energy, 5-membered ring. In an unconstrained environment, D-galactose overwhelmingly favors the 6-membered pyranose form[2]. When exposed to Brønsted or Lewis acids (which are commonly used to activate glycosyl donors), the furanose ring oxygen is protonated. This leads to the cleavage of the C1-O bond, forming an oxocarbenium ion or an acyclic aldehyde intermediate[3]. Because the activation barrier for ring closure back to the furanose form is significantly higher than closing to the pyranose form, the system rapidly mutarotates and falls into the Galp thermodynamic sink[2][3].
Q2: How do electron-withdrawing protecting groups (EWGs) prevent this ring opening? To prevent acid-catalyzed ring opening, you must manipulate the stereoelectronics of the carbohydrate ring. By installing strongly electron-withdrawing groups—such as1—at the C-2, C-3, and C-5 positions, you actively pull electron density away from the ring oxygen[1]. Causality: This inductive withdrawal severely destabilizes the transition state required to form the positively charged oxocarbenium ion. Consequently, the rate of acid-catalyzed ring opening drops dramatically. Furthermore, a C-2 benzoate provides anchimeric assistance (neighboring group participation), which not only stabilizes the intermediate during glycosylation but also ensures strict 1,2-trans stereoselectivity[1].
Q3: What is the best strategy for Automated Glycan Assembly (AGA) of Galf oligomers? For AGA, where the growing glycan chain is repeatedly subjected to acidic activation conditions, thioglycosides are the gold standard. A per-O-benzoylated galactofuranose thioglycoside building block provides the optimal balance of steric and stereoelectronic effects[1]. The benzoyl groups armor the furanose ring against acid hydrolysis, preventing deletion sequences or mutarotation during the iterative synthesis of complex 20-mer pathogenic glycans[1].
Quantitative Data: The Thermodynamic Challenge
To understand why Galf is so prone to ring opening, we must look at the natural equilibrium of unprotected D-galactose in solution.
Table 1: Thermodynamic Equilibrium of D-Galactose in Aqueous Solution
| Anomeric Form | Ring Size | Equilibrium Population (%) | Stability Profile |
|---|---|---|---|
| β-D-Galactopyranose | 6-membered | 64.0% | High (Thermodynamic Sink) |
| α-D-Galactopyranose | 6-membered | 30.0% | High |
| β-D-Galactofuranose | 5-membered | 3.5% | Low (Pathogenic Target) |
| α-D-Galactofuranose | 5-membered | 2.5% | Low |
| Acyclic (Aldehyde) | Open-chain | 0.02% | Transient Intermediate |
Data demonstrates the overwhelming thermodynamic preference for the pyranose form, highlighting the necessity of protecting groups to stabilize Galf[2].
Logical Workflow: Intervention Strategies
Logical workflow for preventing acid-catalyzed galactofuranose ring opening.
Self-Validating Protocol: Conformational Locking of Galf
When stereoelectronic protection (like benzoylation) is insufficient, conformational locking is required. The synthesis of creates a rigid bicyclic system that physically cannot open to the acyclic aldehyde, thereby granting immunity to acid-catalyzed ring opening during subsequent C-3 functionalization[].
Step-by-Step Methodology:
-
Suspension: Suspend D-galactose (1.0 eq) in anhydrous acetone. Note: Acetone acts as both the solvent and the reactant.
-
Acidic Catalysis: Add a catalytic amount of iodine (I₂) or concentrated sulfuric acid (H₂SO₄).
-
Causality: The acid protonates the hydroxyl groups, facilitating the dehydration required to form the acetal. While acid normally causes Galf to open, the massive molar excess of acetone kinetically traps the transient furanose form into a bicyclic structure before it can mutarotate to pyranose.
-
-
Conformational Locking: Stir at room temperature for 4-6 hours until the suspension becomes a clear solution.
-
Causality: The formation of the 5,6-O-isopropylidene group forces the remaining sugar ring into the furanose configuration, allowing the 1,2-cis-diol to react with a second acetone molecule. This creates a rigid, thermodynamically stable di-acetal.
-
-
Quenching (Critical Step): Neutralize the reaction completely with solid sodium bicarbonate (NaHCO₃) or triethylamine before any concentration steps.
-
Causality: If the acid is not fully neutralized, concentrating the solution will artificially spike the acid concentration and remove the acetone driving force, causing the reverse reaction (hydrolysis) and immediately opening the furanose ring back to the pyranose form.
-
-
Validation: Filter the salts, concentrate under reduced pressure, and analyze via ¹H NMR.
-
Self-Validation Check: A successful reaction is confirmed by the complete absence of aldehydic or mutarotating anomeric protons, and the appearance of four distinct methyl singlets (1.30–1.50 ppm) corresponding to the two isopropylidene protecting groups[].
-
References
-
Automated Glycan Assembly of Oligogalactofuranosides Reveals the Influence of Protecting Groups on Oligosaccharide Stability | The Journal of Organic Chemistry - ACS Publications.[Link]
-
QM/MM Molecular Dynamics Study of the Galactopyranose → Galactofuranose Reaction Catalysed by Trypanosoma cruzi UDP-Galactopyranose Mutase | PLOS One.[Link]
-
Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria | MDPI.[Link]
Sources
Galactofuranosylation Reaction Optimization & Troubleshooting Center
Welcome to the Technical Support Center for chemical galactofuranosylation. The synthesis of galactofuranose (Galf)-containing glycoconjugates is a critical bottleneck in the development of therapeutics targeting pathogens like Mycobacterium tuberculosis, Aspergillus, and Leishmania. Because the 5-membered furanose ring is thermodynamically less stable than its 6-membered pyranose counterpart, and due to the high flexibility of the furanose ring, controlling both yield and stereoselectivity (1,2-cis vs. 1,2-trans) requires precise mechanistic control.
This guide provides field-proven troubleshooting insights, self-validating protocols, and structural strategies to optimize your glycosylation workflows.
Part 1: Core Troubleshooting Guide (Yield & Stereoselectivity)
Q: Why am I experiencing severe thermodynamic drift (pyranose contamination) and low yields during the synthesis of my galactofuranosyl donors? A: The fundamental challenge of Galf synthesis is that the furanose form is thermodynamically disfavored. During standard acid-catalyzed Fischer glycosidation or acetylation, extended reaction times allow the furanose ring to spontaneously expand into the more stable pyranose form. Causality & Fix: You must operate under strict kinetic control. When synthesizing peracetylated galactofuranose precursors, utilize high-temperature, short-duration reactions with specific Lewis acids (e.g., iodine or boron trifluoride-etherate), and quench the reaction immediately to trap the kinetic furanose product before equilibration occurs[1].
Q: How can I consistently achieve high 1,2-trans ( β -Galf) stereoselectivity? A: The most reliable method for 1,2-trans selectivity is Neighboring Group Participation (NGP). By installing a participating acyl protecting group (such as an acetate or benzoate) at the C-2 position of your donor, the intermediate oxocarbenium ion is rapidly intercepted by the C-2 carbonyl oxygen. This forms a rigid, bicyclic dioxolenium ion that sterically blocks the α -face. Consequently, the incoming acceptor is forced to attack exclusively from the β -face[1]. Thioimidoyl-type donors activated by copper(II) triflate under these conditions have demonstrated exceptional β -selectivity and yields up to 97%[1].
Q: I am trying to synthesize a 1,2-cis ( α -Galf) linkage, but my reactions yield an inseparable α/β mixture. What is the mechanistic flaw, and how do I fix it? A: 1,2-cis furanosylation is notoriously difficult because you cannot rely on standard NGP. If a non-participating ether group (e.g., benzyl) is used at C-2, the resulting oxocarbenium ion is open to nucleophilic attack from both faces, leading to poor stereoselectivity[2]. Causality & Fix: You must artificially direct the nucleophile or lock the ring conformation.
-
The CB Glycoside Method: Utilizing a 2'-carboxybenzyl (CB) group creates a lactonization-mediated pathway. Upon activation, a lactone intermediate forms that physically shields the β -face, directing the acceptor to attack exclusively from the α -face, achieving completely α -stereoselective galactofuranosylation (up to 91% yield)[3][4].
-
Conformational Locking: Employing a 3,5-O-(di-tert-butylsilylene) restricted thioglycoside donor forces the furanose ring into a specific pucker that thermodynamically favors α -attack[5].
-
Epoxide Opening: Using 2,3-anhydro-d-gulofuranosyl thioglycosides followed by regioselective epoxide opening with lithium benzylate is another highly effective α -directing strategy[6].
Mechanistic pathways determining stereoselectivity in galactofuranosylation.
Part 2: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows incorporate built-in validation checkpoints.
Protocol A: Synthesis of 1,2-trans- β -D-Galactofuranosides via Thioimidate Activation
Mechanism: Copper(II) triflate acts as a mild, thiophilic Lewis acid to activate the thioimidoyl leaving group, while the 2-O-acetyl group ensures β -selectivity via NGP[1].
-
Preparation: Co-evaporate the 2-thio-pyrimidinyl galactofuranosyl donor and the acceptor with anhydrous toluene to remove trace water. Dissolve in strictly anhydrous CH₂Cl₂ under an argon atmosphere.
-
Desiccation: Add freshly activated 4Å molecular sieves and stir for 30 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C. Add Cu(OTf)₂ (1.5 to 2.0 equivalents). The mild nature of Cu(OTf)₂ prevents the cleavage of sensitive protecting groups.
-
Monitoring & Quenching: Monitor the reaction via TLC (typically complete within 2-4 hours). Quench the reaction by adding triethylamine (Et₃N) to neutralize the triflic acid generated, preventing anomerization.
-
Validation (Critical): Purify via silica gel chromatography. Validate the β -linkage via ¹H NMR: The anomeric proton (H-1) of a 1,2-trans-furanoside typically exhibits a very small or near-zero coupling constant ( J1,2 ≈ 0–2 Hz). Confirm via ¹³C NMR (C-1 shift typically around 105–108 ppm).
Protocol B: Synthesis of 1,2-cis- α -D-Galactofuranosides via the CB Glycoside Method
Mechanism: Activation of the 2'-carboxybenzyl glycoside triggers the formation of a rigid lactone intermediate that physically blocks the β -face, forcing the acceptor to attack from the α -face[3].
-
Preparation: Dissolve the CB galactofuranosyl donor and the acceptor in anhydrous CH₂Cl₂.
-
Buffering: Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP). This bulky, non-nucleophilic base is crucial to scavenge triflic acid without interfering with the oxocarbenium intermediate.
-
Activation: Cool the system to -78 °C. Slowly add trifluoromethanesulfonic anhydride (Tf₂O). The low temperature is mandatory to stabilize the lactone intermediate and prevent non-specific background reactions.
-
Validation (Critical): After standard aqueous workup and purification, validate the α -linkage via ¹H NMR. The anomeric proton of a 1,2-cis-furanoside exhibits a distinctly larger coupling constant ( J1,2 ≈ 4–5 Hz) compared to the β -anomer. The ¹³C NMR C-1 shift will typically resonate upfield around 100–102 ppm[3].
Troubleshooting workflow for optimizing galactofuranosylation reactions.
Part 3: Quantitative Data Summary
The table below summarizes the expected yields and stereoselectivities based on the choice of donor, protecting group, and promoter system. Use this to benchmark your experimental results against established literature standards.
| Glycosyl Donor Type | C-2 Protecting Group | Promoter System | Target Linkage | Expected Yield | Stereoselectivity ( α : β ) |
| Thioimidate [1] | Acetyl (Ac) - Participating | Cu(OTf)₂ | 1,2-trans ( β ) | Up to 97% | 0:1 (Exclusive β ) |
| CB Glycoside [3] | Carboxybenzyl (CB) | Tf₂O / DTBMP | 1,2-cis ( α ) | Up to 91% | 1:0 (Exclusive α ) |
| 3,5-Silylene Thioglycoside [5] | Benzyl (Bn) - Locked | NIS / TfOH | 1,2-cis ( α ) | ~85% | >10:1 (High α ) |
| 2,3-Anhydro-gulofuranosyl [6] | Epoxide - Precursor | LiOBn / (-)-sparteine | 1,2-cis ( α ) | ~78% | 1:0 (Exclusive α ) |
References
- Synthesis of galactofuranose-containing disaccharides using thioimidoyl-type donors Source: CORE / ResearchGate URL
- Source: American Chemical Society (Org. Lett.)
- A General and Diastereoselective Synthesis of 1,2-cis-Hexofuranosides from 1,2-trans-Thiofuranosyl Donors Source: ResearchGate URL
- Lactonization-mediated Glycosylations and Their Application to Oligosaccharide Synthesis Source: PubMed / NIH URL
- Source: American Chemical Society (J. Org. Chem.)
- 2,3-Anhydrosugars in Glycoside Bond Synthesis.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lactonization-mediated glycosylations and their application to oligosaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting UDP-galactopyranose mutase activity assays
Welcome to the Technical Support Center for UDP-galactopyranose mutase (UGM) assays. As a Senior Application Scientist, I have designed this guide to move beyond basic protocol steps, focusing on the mechanistic causality behind each experimental choice.
UGM is a unique flavoenzyme. It catalyzes the isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), a critical building block for the cell walls of pathogenic bacteria, fungi, and protozoans[1]. Because this pathway is absent in humans, UGM is a prime drug target. However, assaying UGM is notoriously tricky due to two factors: a thermodynamic equilibrium that heavily favors the reactant, and a catalytic mechanism that requires a reduced flavin cofactor for a redox-neutral reaction[2].
Here is your comprehensive guide to mastering UGM assays.
Mechanistic Workflow & Assay Logic
Understanding the UGM catalytic cycle is the foundation of troubleshooting. The enzyme utilizes the reduced flavin (FADH⁻) to attack the galactose C1 position, forming a transient flavin-iminium ion intermediate that facilitates ring opening and closure[3]. If your flavin is oxidized, your enzyme is dead.
Fig 1: UGM catalytic activation and HPLC assay workflow.
Core Validated Protocols
Protocol A: HPLC-Based Activity Assay (Reverse Reaction)
Because the thermodynamic equilibrium of UGM favors UDP-Galp over UDP-Galf at a ratio of ~93:7, running the assay in the forward direction yields terrible signal-to-noise ratios. To achieve a self-validating system with robust product accumulation, we monitor the reverse reaction (UDP-Galf → UDP-Galp)[2].
Step-by-Step Methodology:
-
Enzyme Quantification: Do not use Bradford or BCA assays. Quantify the active holoenzyme by measuring the flavin absorbance at 450 nm. Use the extinction coefficient ϵ450=10.5 mM−1cm−1 [1].
-
Buffer Preparation: Prepare 100 µL reaction volumes containing 25 mM HEPES, 125 mM NaCl, and pH 7.5[1].
-
Anaerobic Reduction: Add 20 mM fresh sodium dithionite to the buffer. Causality: Dithionite scavenges dissolved oxygen and reduces the FAD cofactor. Dithionite degrades rapidly in water; it must be prepared immediately before use[3].
-
Initiation: Add UDP-Galf (titrated between 0.02–1.0 mM depending on your Km needs) and initiate the reaction by adding 50–800 nM UGM (concentration depends on the species variant)[1].
-
Incubation & Termination: Incubate at 37°C for 2 to 10 minutes. Terminate the reaction by heat denaturation at 95°C for 5 minutes in a thermal cycler. Causality: Heat instantly denatures the enzyme, stopping the reaction and precipitating the protein to protect your HPLC column[1].
-
Chromatography: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant onto a Dionex CarboPac PA-100 carbohydrate column.
-
Isocratic Elution: Elute with 75 mM KH₂PO₄ (pH 4.5) at 0.8 mL/min. Monitor absorbance at 262 nm (the λmax of the uridine ring). UDP-Galp typically elutes around 25-27 minutes, and UDP-Galf at 32-34 minutes[1],[3].
Troubleshooting & FAQs
Q: I purified fresh UGM, but I am detecting zero conversion of substrate. What is wrong? A: Your flavin cofactor is likely oxidized. UGM requires the reduced form of FAD for activity[3]. Even a brief exposure to oxygen during the assay setup will oxidize the flavin, rendering the enzyme completely inactive. Fix: Ensure your sodium dithionite is freshly prepared (within minutes of the assay). For highly sensitive UGM variants, you must degas your buffers via vacuum/argon flushing and perform the assay in an anaerobic chamber or stopped-flow spectrophotometer[3]. Alternatively, for species like Trypanosoma cruzi, you can use 500 µM NADPH as a physiological reducing agent, which is less sensitive to rapid degradation than dithionite[2].
Q: I am trying to screen inhibitors, but the HPLC assay is too low-throughput. Are there alternatives? A: Yes, use a Fluorescence Polarization (FP) binding assay. The HPLC assay is excellent for precise kinetic characterization ( kcat , Km ) but poor for high-throughput screening (HTS). You can synthesize a fluorescently labeled substrate analog (e.g., UDP-rhodamine or UDP-fluorescein). By monitoring the changes in fluorescence anisotropy upon binding to reduced UGM, you can calculate Kd values and screen competitive inhibitors in 384-well microtiter plates[2],[4]. Note: The enzyme must still be reduced with dithionite for the probe to bind the active site[2].
Q: My HPLC peaks for UDP-Galp and UDP-Galf are merging. How do I improve resolution? A: Strictly control the pH and ionic strength of your mobile phase. The separation of these two isomers on a CarboPac PA-100 column is highly sensitive to buffer conditions. Ensure your mobile phase is exactly 75 mM KH₂PO₄ and precisely adjusted to pH 4.5[1]. If the peaks still merge, your column may be fouled by residual denatured protein; ensure you are centrifuging your heat-denatured samples thoroughly before injection.
Q: Why do my specific activity calculations vary wildly between different purification batches? A: You are likely measuring total protein instead of the holoenzyme. Recombinant UGM often purifies as a mixture of the active holoenzyme (FAD-bound) and inactive apoenzyme (FAD-missing). If you use A280 or a Bradford assay, you are quantifying both. You must determine enzyme concentration based only on the bound flavin using the extinction coefficient at 450 nm ( ϵ450≈10.5−10.6 mM−1cm−1 )[1],[3].
Quantitative Data Summary
To assist in validating your assay parameters, below is a summary of established kinetic parameters for UGM across different pathogenic species when assayed in the reverse direction (UDP-Galf → UDP-Galp).
| Organism / Pathogen | Enzyme Variant | Reducing Agent | Km (µM) | kcat (s⁻¹) | Reference |
| Aspergillus fumigatus | AfUGM | 20 mM Dithionite | 450 | 100 | [3] |
| Trypanosoma cruzi | TcUGM | 20 mM Dithionite | ~70 ( Kd ) | N/A | [2] |
| Trypanosoma cruzi | TcUGM | 500 µM NADPH | N/A | ~0.57 (reduction) | [2] |
| Brugia malayi | Bm_UGM | 20 mM Dithionite | 51.15 | N/A | [5] |
(Note: Parameters can vary slightly based on exact buffer conditions and temperature. Always run a wild-type control to establish your baseline).
References
-
UDP-galactopyranose mutases from Leishmania species that cause visceral and cutaneous leishmaniasis Source: NIH PubMed Central URL:[Link]
-
Steric Control of the Rate-Limiting Step of UDP-Galactopyranose Mutase Source: Biochemistry (ACS Publications) URL:[Link]
-
Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease Source: NIH PubMed Central URL: [Link]
-
Identification of Inhibitors for UDP-Galactopyranose Mutase Source: Kiessling Lab (JACS) URL:[Link]
-
UDP-galactopyranose mutase, a potential drug target against human pathogenic nematode Brugia malayi Source: Oxford Academic URL:[Link]
Sources
- 1. UDP-galactopyranose mutases from Leishmania species that cause visceral and cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Stabilizing α-D-Galactofuranose During Storage
Welcome to the technical support center for α-D-galactofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage and handling of α-D-galactofuranose (α-D-Galf). Our goal is to equip you with the knowledge to maintain the integrity of this critical reagent in your experiments.
Introduction to the Challenge: The Inherent Instability of Furanosides
α-D-Galactofuranose, a five-membered ring isomer of galactose, is a crucial component in the glycobiology of various pathogens, making it a key target in drug development. However, its furanose form is thermodynamically less stable than the pyranose form, presenting significant challenges for its long-term storage. The primary degradation pathways include hydrolysis and mutarotation, which can compromise the purity and reactivity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the instability of α-D-galactofuranose?
A1: The instability of α-D-galactofuranose stems from two primary chemical processes:
-
Acid-Catalyzed Hydrolysis: Furanosides, including α-D-Galf, are significantly more susceptible to acid-catalyzed hydrolysis than their pyranoside counterparts. This is due to the conformation of the five-membered ring, which more readily accommodates the formation of an oxocarbenium ion intermediate during the cleavage of the glycosidic bond.[1] This process is accelerated in acidic conditions.
-
Mutarotation: In solution, α-D-galactofuranose can undergo mutarotation, a process where the α- and β-anomers interconvert through a transient open-chain aldehyde form.[2][3] This equilibrium is catalyzed by both acids and bases and can lead to a mixture of anomers, altering the specific rotation and potentially affecting its biological activity.
Q2: What is the expected shelf-life of α-D-galactofuranose?
A2: The shelf-life of α-D-galactofuranose is highly dependent on its form (solid vs. solution) and storage conditions. As a solid, when stored under optimal conditions (see below), it can be stable for up to 6 months or longer. In solution, its stability is significantly reduced, and it is recommended to use freshly prepared solutions. One study on aqueous galactose solutions estimated a room temperature shelf-life of about four and a half months when sterilized by filtration.[4] However, given the higher reactivity of the furanose form, a shorter shelf-life for α-D-Galf in solution should be anticipated.
Q3: Can I autoclave solutions of α-D-galactofuranose?
A3: Autoclaving solutions of galactose, especially in the presence of certain buffers like acetate, can lead to significant degradation (up to 21% loss).[4] While solutions in water or phosphate buffer showed less than 5% degradation upon autoclaving, the inherent instability of the furanose ring makes autoclaving a risky procedure for α-D-Galf.[4] We recommend sterile filtration using a 0.22 µm filter as a safer alternative for sterilization.
Q4: Is lyophilization a good method for long-term storage?
A4: Yes, lyophilization (freeze-drying) is an excellent technique for enhancing the long-term stability of α-D-galactofuranose. By removing water, it significantly reduces the rates of hydrolysis and mutarotation. Lyophilized products, when stored properly, can have a significantly extended shelf-life. The process should be carefully optimized to ensure complete removal of water without degrading the sugar. The addition of cryoprotectants or bulking agents like non-reducing disaccharides (e.g., sucrose, trehalose) can further improve stability in the solid state.[5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity in an assay | Degradation of α-D-Galf due to improper storage (e.g., high temperature, acidic/basic pH, prolonged storage in solution). | 1. Verify the storage conditions of your α-D-Galf stock. 2. Prepare fresh solutions of α-D-Galf immediately before use. 3. Analyze the purity of your α-D-Galf stock using HPLC or NMR to check for degradation products or anomeric mixtures. |
| Inconsistent experimental results | Mutarotation of α-D-Galf in solution leading to a mixture of anomers with potentially different reactivities. | 1. Use freshly prepared solutions. 2. If possible, conduct experiments at a controlled, neutral pH. 3. Consider using aprotic solvents for non-aqueous reactions to prevent mutarotation. |
| Visible discoloration (yellowing) of solutions | Degradation of the sugar, particularly at high temperatures or upon autoclaving, can lead to the formation of compounds like 5-hydroxymethylfurfural.[4] | 1. Discard the discolored solution. 2. Review your solution preparation and storage procedures to avoid high temperatures. 3. For sterilization, use sterile filtration instead of autoclaving. |
| Difficulty dissolving lyophilized α-D-Galf | Improper lyophilization cycle leading to cake collapse or incomplete drying. | 1. Ensure the lyophilization cycle is optimized for sugars. 2. The addition of a bulking agent can improve cake structure. 3. Gently warm the vial to room temperature before opening to prevent moisture condensation. |
Experimental Protocols
Protocol 1: Optimal Storage Conditions
To maximize the shelf-life of α-D-galactofuranose, adhere to the following storage protocols:
For Solid α-D-Galactofuranose:
-
Temperature: Store at -20°C or below for long-term storage. For short-term storage (up to a few weeks), 2-8°C is acceptable.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Desiccation: Store in a desiccator containing a suitable desiccant (e.g., silica gel) to prevent moisture absorption.
For α-D-Galactofuranose in Solution:
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Solvent: Use high-purity, sterile, and pH-neutral water (pH 6.5-7.5) or a suitable buffer (e.g., phosphate buffer at neutral pH). Avoid acidic or basic conditions.
-
Short-Term Storage: If short-term storage is unavoidable, aliquot the solution into tightly sealed vials and store at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
-
Thawing: Before use, allow the frozen solution to thaw completely at room temperature.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for analyzing the purity of α-D-galactofuranose and detecting degradation products.
-
Sample Preparation:
-
Dissolve a known concentration of α-D-Galf in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
-
HPLC System and Column:
-
System: An HPLC system with a Refractive Index (RI) detector is suitable for underivatized monosaccharides. For enhanced sensitivity and specificity, derivatization with a UV-absorbing tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by UV detection is recommended.[9][10]
-
Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used for the separation of PMP-derivatized sugars.[2][9][10]
-
-
Chromatographic Conditions (for PMP-derivatized sample):
-
Mobile Phase A: 100 mM ammonium acetate buffer (pH 5.5).[9][10]
-
Gradient: A gradient elution from a lower to a higher percentage of acetonitrile is typically used. A starting point could be 85% A and 15% B, gradually increasing the concentration of B.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of a freshly prepared standard of high-purity α-D-Galf.
-
The appearance of new peaks or a decrease in the area of the main α-D-Galf peak indicates degradation.
-
Protocol 3: Monitoring Mutarotation by ¹H-NMR Spectroscopy
¹H-NMR spectroscopy is a powerful tool to observe the anomeric equilibrium in solution.
-
Sample Preparation:
-
Dissolve 5-10 mg of α-D-galactofuranose in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Data Analysis:
-
Identify the signals corresponding to the anomeric protons of α-D-galactofuranose, β-D-galactofuranose, and potentially the pyranose forms.
-
Integrate the anomeric proton signals to determine the relative proportions of each isomer in the equilibrium mixture.
-
Monitor the changes in the integrals over time to observe the process of mutarotation.
-
Data Summary: Factors Affecting Stability
The following table summarizes the key factors influencing the stability of galactose in aqueous solutions. While this data is for D-galactose (pyranose form), it provides a valuable reference for the expected behavior of the less stable α-D-galactofuranose. Degradation rates for α-D-Galf are expected to be higher under similar conditions.
| Condition | Observation | Implication for α-D-Galf Storage | Reference |
| Temperature | Degradation increases with increasing temperature. The activation energy for galactose degradation in subcritical water has been reported to be around 170 kJ/mol. | Store at low temperatures (-20°C or below) to minimize degradation. | [4][12][13] |
| pH | Both acidic and basic conditions accelerate degradation. Hydrolysis is particularly rapid under acidic conditions. | Maintain solutions at a neutral pH (6.5-7.5). Use phosphate buffers for neutral pH ranges. Avoid acetate buffers if autoclaving. | [4] |
| Concentration | Degradation rate increases with higher concentrations in aqueous solutions. | For long-term storage in solution (if unavoidable), use lower concentrations. | [4] |
| Physical State | Solid, crystalline sugars are significantly more stable than their aqueous solutions. Lyophilization enhances stability. | Store as a dry solid whenever possible. Lyophilize for long-term storage. | [1][3][5] |
Visual Guides
Degradation Pathways of α-D-Galactofuranose
Caption: Key degradation pathways for α-D-galactofuranose.
Recommended Workflow for Handling α-D-Galactofuranose
Caption: Recommended handling workflow for α-D-galactofuranose.
References
-
Spontaneous Hydrolysis of Glycosides. (n.d.). ResearchGate. Retrieved from [Link]
- Parvaiz Ahmad, P. A. (2020). Monosaccharide Analysis. Bio-protocol, 10(16), e3720.
- Kinetics and Mechanism of Oxidation of D-Galactose and D-Maltose with Potassium Permanganate in Acidic Medium by Spectrophotomet. (n.d.). Asian Journal of Chemistry.
- Wang, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Frontiers in Oncology, 12, 962943.
- Zhang, Y., et al. (2024). Colyophilized Sugar–Polymer Dispersions for Enhanced Processing and Storage Stability. Molecular Pharmaceutics.
- Wang, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Frontiers in Oncology, 12, 962943.
- BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of Gal(β1-2)Gal via NMR Spectroscopy.
- Mutarotation in Plant Biochemistry and the Dynamics of Sugar Isomerism. (2023). Longdom Publishing.
- Das Gupta, V. (1989). Stability of Galactose in Aqueous Solutions. Journal of Pharmaceutical Sciences, 78(6), 509-511.
- Giner, J. L., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules, 26(13), 3989.
- van Putten, R. J., et al. (2022). Kinetic Study on the Sulfuric Acid-Catalyzed Conversion of d-Galactose to Levulinic Acid in Water. Industrial & Engineering Chemistry Research, 61(26), 9205–9216.
- Kawano, K., et al. (2007). Effect of sugars on storage stability of lyophilized liposome/DNA complexes with high transfection efficiency. International Journal of Pharmaceutics, 343(1-2), 163-169.
- Petkova, N., et al. (2013). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. Scientific Works of University of Food Technologies, 60(1), 543-547.
- USP. (n.d.). 〈210〉 Monosaccharide Analysis. Scribd.
- Muntu, C. M., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins.
- Li, Y., et al. (2025).
- Li, Y., et al. (2025).
- Muntu, C. M., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Journal of Medicinal and Chemical Sciences, 7(6), 777-799.
- Van de Vyver, T., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry.
- Lee, J. H., et al. (2012). ¹H NMR spectra of α- and β-d-galactose.
- Muntu, C. M., et al. (2024). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins.
- Creative Proteomics. (n.d.).
- Ene, A. C., et al. (2011). The kinetics of catalytic oxidation of D-glucose and D-galactose by potassium heptaoxodichromate (VI) in alkaline medium in the. International Research Journal of Pure and Applied Chemistry.
- Wang, W., & Pikal, M. J. (2012). Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. AAPS PharmSciTech, 13(4), 1185–1195.
- Haghighat Khajavi, S., et al. (2005). Degradation kinetics of monosaccharides in subcritical water. Journal of Food Engineering, 68(3), 309-313.
- Rocha, V. F. M., et al. (2025).
- Choudhary, V., et al. (2015). Kinetic and Mechanistic Study of Glucose Isomerization Using Homogeneous Organic Brønsted Base Catalysts in Water.
- Wolfenden, R., et al. (2001). Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalase. Biochemistry, 40(27), 8018–8022.
- Arrhenius plot to calculate the activation energy of the reaction catalyzed by invertase (•) and glucose oxidase ( ). (n.d.).
- Kabyemela, B. M., et al. (2007). Decomposition Kinetics of Glucose and Fructose in Subcritical Water Containing Sodium Chloride. Journal of the Japan Society for Food Engineering, 8(3), 191-197.
Sources
- 1. "Bigger, the Better?"─The Influence of Sugar Size and Residual Moisture on Protein Stability and Accessibility in Lyophilizates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer [frontiersin.org]
- 10. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for GalfT Transferases
Welcome to the technical support center for galactofuranosyltransferases (GalfT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting experiments involving these unique enzymes. The arabinogalactan component of the mycobacterial cell wall, a key target for anti-tuberculosis agents, is synthesized by GalfT enzymes, making them a significant area of study.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues and refine your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding GalfT transferase enzymology.
Q1: What is the fundamental reaction mechanism for a GalfT transferase?
GalfT enzymes, like many glycosyltransferases, catalyze the transfer of a galactofuranose (Galf) moiety from an activated sugar donor, typically UDP-galactofuranose (UDP-Galf), to an acceptor molecule.[2] The kinetic mechanism is generally a Bi Bi sequential ordered reaction.[3][4] This means the donor substrate (UDP-Galf) binds to the enzyme first, followed by the acceptor substrate. After catalysis, the glycosylated acceptor is released, followed by the UDP by-product.[4] Understanding this order is crucial, as attempting to saturate the enzyme with the acceptor before the donor is present could be ineffective or even inhibitory.
Q2: Why are divalent cations essential for my GalfT reaction?
Many glycosyltransferases, including GalfT enzymes, are metalloenzymes that require a divalent cation for activity.[3] The cation plays several critical roles:
-
Stabilizing the Leaving Group: The cation, often Manganese (Mn²⁺), coordinates with the phosphate groups of the UDP-Galf donor substrate. This interaction neutralizes the negative charges, stabilizing the UDP leaving group and facilitating the nucleophilic attack by the acceptor molecule.[5][6]
-
Enzyme Conformation: Cation binding can induce a conformational change in the enzyme, properly orienting the active site residues and substrates for efficient catalysis.[7]
While Mn²⁺ is often the most effective activator, other cations like Mg²⁺, Co²⁺, and Ca²⁺ can sometimes substitute, though typically with lower efficiency.[5][7] Conversely, ions like Zn²⁺ and Cu²⁺ can be inhibitory.[5]
Q3: My GalfT is a recombinant protein. What are the key considerations for its handling and storage?
Recombinant GalfT enzymes, particularly those from mycobacteria, can be challenging to express in a soluble and active form.[1]
-
Purity and Stability: Ensure your protein is pure and properly folded. Co-expression with chaperones can improve solubility.[1] For membrane-associated GalfTs, screening detergents is critical for solubilization and stability.[8]
-
Storage: Store the enzyme in a suitable buffer, often containing glycerol (20-30%) as a cryoprotectant, at -80°C. Avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. Aliquot the enzyme into single-use volumes upon receipt.
-
Additives: The presence of reducing agents like DTT or β-mercaptoethanol can be beneficial, especially for galectins, a related class of proteins.[9]
Troubleshooting Guide
Encountering issues in your experiments is a common part of research. This guide provides a systematic approach to identifying and resolving them.
Problem 1: Low or No Enzyme Activity
This is the most frequent issue. The key is to systematically investigate each component of the reaction.
Troubleshooting Workflow for Low/No Activity
Caption: Systematic workflow for diagnosing low GalfT activity.
Potential Cause A: Enzyme Integrity and Concentration
-
The Problem: The enzyme may be degraded, inactive, or at too low a concentration.
-
Why it Happens: GalfT enzymes can be sensitive to proteolysis, improper storage, or repeated freeze-thaw cycles. Difficulties in expression can also lead to low yields of active protein.[1]
-
Troubleshooting Protocol:
-
Assess Purity and Degradation: Run an aliquot of your enzyme on an SDS-PAGE gel. The presence of multiple bands or a band at a lower molecular weight than expected suggests degradation.
-
Verify Concentration: Use a reliable protein quantification method like the Bradford or BCA assay to confirm the enzyme concentration.[10]
-
Run a Positive Control: If available, use a batch of enzyme known to be active or a different glycosyltransferase to ensure the assay itself is working.
-
Titrate Enzyme: Perform the reaction with a range of enzyme concentrations (e.g., 0.1x, 1x, 5x, 10x of the original concentration) to see if activity scales with concentration.
-
Potential Cause B: Substrate Quality and Concentration
-
The Problem: The UDP-Galf donor or the acceptor substrate may be degraded, impure, or at a sub-optimal concentration.
-
Why it Happens: UDP-sugars are susceptible to hydrolysis. The acceptor's structure is critical for recognition; GalfT enzymes exhibit distinct preferences for acceptor linkage types (e.g., β(1→6) vs. β(1→5)).[1] Furthermore, very high concentrations of either substrate can sometimes lead to substrate inhibition.
-
Troubleshooting Protocol:
-
Check Substrate Integrity: Verify the quality and concentration of your UDP-Galf and acceptor stocks.
-
Perform Substrate Titration (Michaelis-Menten):
-
Fix the concentration of the acceptor substrate at a saturating level (e.g., 5-10 times its known Km, if available).
-
Vary the concentration of the UDP-Galf donor substrate over a wide range (e.g., 0.1x to 20x the expected Km).
-
Repeat the experiment by fixing the UDP-Galf concentration and varying the acceptor concentration.
-
This will help determine the Km and Vmax for each substrate and identify potential substrate inhibition at high concentrations.[11]
-
-
Potential Cause C: Divalent Cation Concentration
-
The Problem: The required divalent cation (usually Mn²⁺) is absent, at the wrong concentration, or an inhibitory cation is present.
-
Why it Happens: Cation activation often follows a bell-shaped curve. While essential at low concentrations (µM to low mM), higher concentrations can become inhibitory.[5][12] Chelating agents like EDTA in your buffers will sequester the cations, inhibiting the reaction.
-
Troubleshooting Protocol:
-
Ensure No Chelators: Check all buffer components for EDTA or other strong chelators.
-
Perform Cation Titration: Set up a series of reactions with varying concentrations of MnCl₂. A typical range to test would be from 50 µM to 20 mM.[5] This will identify the optimal concentration for your specific enzyme and conditions.
-
Test Different Cations: Compare the activity with Mn²⁺ to other cations like Mg²⁺ and Co²⁺ at their optimal concentrations to see if they can support the reaction.[5]
-
| Cation | Typical Optimal Range | Relative Activity (Example) | Notes |
| Mn²⁺ | 50 µM - 10 mM | 100% | Often the most effective activator.[5][12] |
| Co²⁺ | 5 mM - 20 mM | 80-100% | Can be a strong activator for some transferases.[5] |
| Mg²⁺ | 5 mM - 20 mM | 40-80% | A common substitute but often less effective than Mn²⁺.[5] |
| Ca²⁺ | 10 mM - 20 mM | 20-60% | Usually provides lower activation.[5] |
| Zn²⁺ / Cu²⁺ | >1 mM | <5% (Inhibitory) | Often strongly inhibitory.[5] |
Divalent Cation Titration Workflow
Caption: Experimental workflow for optimizing Mn²⁺ concentration.
Potential Cause D: Sub-optimal pH and Temperature
-
The Problem: The reaction buffer pH or the incubation temperature is outside the optimal range for the enzyme.
-
Why it Happens: Enzyme activity is highly dependent on pH and temperature.[11] pH affects the protonation state of critical amino acid residues in the active site, while temperature influences the kinetic energy of molecules.[13] Deviations from the optimum lead to a sharp decrease in activity, with high temperatures causing irreversible denaturation.[11][14]
-
Troubleshooting Protocol:
-
pH Optimization: Prepare a set of buffers with overlapping pH ranges (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 8.0-8.5). Run the assay in each buffer to identify the optimal pH. Most GALT enzymes have an optimum around pH 7.0.[14]
-
Temperature Optimization: Incubate the reaction at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C). Plot the activity versus temperature to find the optimum. For most enzymes from mesophilic organisms, this is around 37°C.[13][14]
-
Problem 2: High Background Signal / Non-specific Product Formation
-
The Problem: The detection method shows a signal in "no-enzyme" or "no-acceptor" control reactions.
-
Why it Happens: This can be due to contamination of substrates, non-enzymatic degradation of the donor substrate, or interference from components in a complex sample (like a cell lysate). Some assay methods are also inherently non-specific.[15]
-
Troubleshooting Protocol:
-
Run Proper Controls: Always include a "no-enzyme" control and a "no-acceptor" control. A signal in the "no-enzyme" control points to substrate contamination or instability. A signal in the "no-acceptor" control may indicate the enzyme can use a buffer component or another substrate molecule as an acceptor.
-
Purify Substrates: If contamination is suspected, purify the donor and acceptor substrates.
-
Change Detection Method: If using a non-specific assay (e.g., some fluorescence-based methods), switch to a more specific and direct method like LC-MS or a radioactivity-based assay that can definitively identify the product.[15][16]
-
Problem 3: Inconsistent Results / Poor Reproducibility
-
The Problem: Replicate experiments yield significantly different results.
-
Why it Happens: This often stems from inconsistent pipetting, unstable reagents, or variations in incubation time or temperature. For enzymes with very fast kinetics, slight variations can lead to large differences in product formation.[17]
-
Troubleshooting Protocol:
-
Use Master Mixes: Prepare a master mix of all common reagents (buffer, enzyme, cation, one substrate) to minimize pipetting errors between replicates.
-
Check Reagent Stability: Ensure substrates and enzyme are not degrading over the course of the experiment. Keep them on ice.
-
Time Course Experiment: Perform a time course experiment (e.g., taking samples at 0, 5, 15, 30, and 60 minutes) to ensure you are measuring the initial reaction velocity. The reaction should be linear with respect to time in this phase. If the reaction is too fast, reduce the enzyme concentration or incubation time.
-
Calibrate Equipment: Ensure pipettes and incubators are properly calibrated.
-
By systematically working through these troubleshooting steps and understanding the biochemical principles behind the GalfT reaction, you can efficiently optimize your experimental conditions and achieve reliable, reproducible results.
References
-
Alderwick, L.J., et al. (2008). Expression, purification and characterisation of soluble GlfT and the identification of a novel galactofuranosyltransferase Rv3782 involved in priming GlfT-mediated galactan polymerisation in Mycobacterium tuberculosis. Protein Expression and Purification. Available at: [Link]
-
Egan, W., et al. (1990). Divalent cation activation of galactosyltransferase in native mammary Golgi vesicles. Journal of Biological Chemistry. Available at: [Link]
-
Ramakrishnan, B., & Qasba, P.K. (2012). New Inhibitors of β‐1,4‐Galactosyltransferase I Discovered by Virtual Screening. ChemMedChem. Available at: [Link]
-
Ramakrishnan, B., & Qasba, P.K. (2002). Structure and Function of β-1,4-Galactosyltransferase. Current Drug Targets. Available at: [Link]
-
Sari, D.P., et al. (2024). Measurement of temperature, pH and substrate levels on the activity of the Galactose-1-Phosphate Uridyltransferase enzyme. Journal of Indonesian Social Sciences. Available at: [Link]
-
Ahmad, H., & Medrano, G. (2014). Catalysis of Silver catfish Major Hepatic Glutathione Transferase proceeds via rapid equilibrium sequential random Mechanism. PeerJ. Available at: [Link]
-
Vergara, C.M.D., et al. (2020). Potential Inhibitors of Galactofuranosyltransferase 2 (GlfT2): Molecular Docking, 3D-QSAR, and In Silico ADMETox Studies. Scientific Reports. Available at: [Link]
-
Varki, A., et al. (2022). Glycosyltransferases and Glycan-processing Enzymes. Essentials of Glycobiology, 4th edition. Available at: [Link]
-
Khan, I., et al. (2024). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Biochemistry & Physiology: Open Access. Available at: [Link]
-
Wu, P., et al. (2011). An acceptor analogue of β-1,4-galactosyltransferase: Substrate, inhibitor, or both? Carbohydrate Research. Available at: [Link]
-
Dobrowolski, S.F., et al. (2002). Analysis of Common Mutations in the Galactose-1-Phosphate Uridyl Transferase Gene. The Journal of Molecular Diagnostics. Available at: [Link]
-
Fang, J., et al. (1999). Acceptor Substrate-Based Selective Inhibition of Galactosyltransferases. Journal of the American Chemical Society. Available at: [Link]
-
Arthur, C.M., et al. (2015). Cloning, Expression, and Purification of Galectins for In Vitro Studies. Methods in Molecular Biology. Available at: [Link]
-
Sari, D.P., et al. (2024). Measurement of temperature, pH and substrate levels on the activity of the Galactose-1-Phosphate Uridyltransferase enzyme. ResearchGate. Available at: [Link]
-
Kadoya, Y. (2009). A note on expression and purification of recombinant galectins. Glycoforum. Available at: [Link]
-
Adedugbe, O.F., et al. (2021). Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid. Journal of Biological Chemistry. Available at: [Link]
-
Napiorkowski, E.A., et al. (2013). Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase. Protein Expression and Purification. Available at: [Link]
-
Mannervik, B., & Jemth, P. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. Biomolecules. Available at: [Link]
-
FDA. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. U.S. Food and Drug Administration. Available at: [Link]
-
Costa, J., et al. (2000). The effect of manganese and other divalent cations on the activity of a soluble recombinant form of human alpha3/4 fucosyltransferase III. ResearchGate. Available at: [Link]
-
Let's Revise. (2024). The Effect of Temperature and pH on Enzyme Activity. YouTube. Available at: [Link]
-
Mannervik, B., & Jemth, P. (2024). Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. PubMed. Available at: [Link]
-
Liu, C., et al. (2023). Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production. MDPI. Available at: [Link]
-
Bowman, J.C., et al. (2012). Divalent cations serve many structural and functional roles in the ribosome. ResearchGate. Available at: [Link]
-
Taspinar, R., et al. (2022). Optimal enzyme utilization suggests concentrations and thermodynamics favor condition-specific saturations and binding mechanisms. bioRxiv. Available at: [Link]
-
Deshpande, S.S., & Cheryan, M. (1987). Effects of Phytic Acid, Divalent Cations, and Their Interactions on α-Amylase Activity. Journal of Food Science. Available at: [Link]
-
Chang, L.M., & Bollum, F.J. (1990). Multiple roles of divalent cation in the terminal deoxynucleotidyltransferase reaction. Journal of Biological Chemistry. Available at: [Link]
-
Ahmad, H., et al. (2013). Effect of temperature and pH on the activity of glutathione-S-transferase of M. expansa. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2009). Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Available at: [Link]
-
Terrak, M., et al. (2010). Optimization of conditions for the glycosyltransferase activity of penicillin-binding protein 1a from Thermotoga maritima. The FEBS Journal. Available at: [Link]
-
Chandrasekaran, E.V., et al. (2013). Scaling-down the size and increasing the throughput of glycosyltransferase assays: Activity changes upon stem-cell differentiation. Glycoconjugate Journal. Available at: [Link]
-
Vetting, M.W., et al. (2004). Expression, Purification, Crystallization and Preliminary X-Ray Data of Escherichia Coli Galactoside Acetyltransferase. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
-
Ivarsson, Y., et al. (2023). Mutations Selectively Evolving Peroxidase Activity Among Alternative Catalytic Functions of Human Glutathione Transferase P1-1. MDPI. Available at: [Link]
-
Slepak, T.I. (2016). Galactose-1-Phosphate Uridyl Transferase (GALT) and Galactosemia A Review of GALT Function and Current Theories on Galactosemia. Liberty University. Available at: [Link]
-
Ficicioglu, C., & Hussa, C. (2011). Problems with the new born screen for galactosaemia. BMJ Case Reports. Available at: [Link]
Sources
- 1. Expression, purification and characterisation of soluble GlfT and the identification of a novel galactofuranosyltransferase Rv3782 involved in priming GlfT-mediated galactan polymerisation in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Inhibitors of Galactofuranosyltransferase 2 (GlfT2): Molecular Docking, 3D-QSAR, and In Silico ADMETox Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiple roles of divalent cation in the terminal deoxynucleotidyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of conditions for the glycosyltransferase activity of penicillin-binding protein 1a from Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, Expression, and Purification of Galectins for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omicsonline.org [omicsonline.org]
- 12. Divalent cation activation of galactosyltransferase in native mammary Golgi vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. repository.karyailmiah.trisakti.ac.id [repository.karyailmiah.trisakti.ac.id]
- 15. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scaling-down the size and increasing the throughput of glycosyltransferase assays: Activity changes upon stem-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Issues of Protected Galactofuranose Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common yet challenging solubility issues encountered with protected galactofuranose intermediates. As experienced chemists know, the journey from a highly polar, water-soluble sugar to a nonpolar, protected intermediate is often fraught with solubility problems that can halt a synthetic campaign. This resource is designed to provide both mechanistic understanding and practical, field-proven solutions.
Section 1: Troubleshooting Guide - My Intermediate Crashed Out of Solution
This section addresses the critical moment when a reaction or purification process is compromised by unexpected precipitation or "oiling out" of the target compound.
Question: My protected galactofuranose intermediate has unexpectedly precipitated or "oiled out" from the reaction mixture. What are the immediate troubleshooting steps?
Answer:
This is a frequent challenge, typically arising from a significant change in the polarity of the molecule as the reaction progresses. The starting materials may be soluble, but the newly formed, more heavily protected product is not. Here is a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for in-reaction solubility issues.
Causality and Experimental Choices:
-
Confirm Reaction Status: Before altering the reaction conditions, it is crucial to determine if the reaction has reached completion. An insoluble product may simply be the expected outcome. Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for this diagnosis.
-
Gentle Heating: Many organic compounds exhibit increased solubility at slightly elevated temperatures. Applying gentle heat can sometimes bring the intermediate back into solution, allowing the reaction to proceed to completion. However, be cautious of temperature-sensitive functional groups or reagents.
-
Co-solvent Addition: If heating is ineffective or undesirable, the principle of "like dissolves like" must be applied dynamically.[1]
-
If your primary solvent is nonpolar (e.g., Dichloromethane (DCM), Hexanes): The product has likely become too polar for the solvent system. Introduce a more polar co-solvent like Tetrahydrofuran (THF) or a small volume of N,N-Dimethylformamide (DMF) dropwise until the solution clears.
-
If your primary solvent is polar aprotic (e.g., Acetonitrile, DMF): The product may have become exceedingly nonpolar. Adding a less polar co-solvent like Toluene or DCM can sometimes disrupt aggregation and improve solubility.
-
-
Proceeding to Workup: If the reaction is complete, the insolubility can be an advantage. The product can often be isolated by simple filtration. If an extractive workup is required, ensure you select a solvent (e.g., Ethyl Acetate, DCM) in which your product demonstrates high solubility, leaving insoluble impurities or reagents behind.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the underlying causes of solubility issues and strategies for prevention and resolution during purification.
FAQ 1: Why are my protected galactofuranose intermediates so poorly soluble in common organic solvents?
Answer:
The root cause lies in the dramatic shift in the molecule's physicochemical properties due to the introduction of protecting groups.
-
Unprotected Galactofuranose: The parent sugar is a polyol, featuring numerous hydroxyl (-OH) groups. These groups readily form hydrogen bonds with polar solvents like water, making monosaccharides highly water-soluble.[2][3][4]
-
Protected Galactofuranose: The purpose of a protecting group is to replace the reactive proton of a hydroxyl group with a stable, non-reactive moiety.[5] Common protecting groups like Acetyl (Ac), Benzoyl (Bz), Silyl ethers (e.g., TBDMS, TIPS), and ketals (e.g., acetonides) are predominantly nonpolar and sterically bulky.
By masking the polar -OH groups, you fundamentally change the molecule's character from hydrophilic to lipophilic (hydrophobic), drastically reducing its affinity for polar solvents. The solubility then becomes dependent on weaker van der Waals interactions, which are favored in nonpolar organic solvents.[1] However, if the protecting groups are large and symmetrically arranged, the molecule can become very rigid and pack efficiently, leading to poor solubility in almost all solvents due to strong crystal lattice energy.
Sources
4. Validation & Comparative
A Researcher's Guide to Specificity Testing of Anti-α-D-Galactofuranose Antibodies
For researchers and drug development professionals navigating the complexities of fungal infections and glycobiology, the ability to accurately characterize antibodies targeting α-D-galactofuranose (α-D-Galf) antigens is paramount. This furanose form of galactose is a key component of the cell walls of many pathogenic fungi and protozoa but is absent in mammals, making it an attractive target for diagnostics and therapeutics.[1][2][3][4] However, the structural diversity of glycans presents a significant challenge in ensuring the specificity of anti-glycan antibodies. This guide provides an in-depth comparison of key methodologies for testing the specificity of antibodies against α-D-Galf antigens, offering field-proven insights to inform your experimental design.
The Significance of α-D-Galf and the Imperative for Rigorous Antibody Validation
This guide will dissect and compare three core methodologies for assessing anti-α-D-Galf antibody specificity: Enzyme-Linked Immunosorbent Assay (ELISA), Glycan Arrays, and Surface Plasmon Resonance (SPR). Each section will delve into the causality behind experimental choices, provide self-validating protocols, and be grounded in authoritative references.
Methodology Comparison: A Deep Dive into Specificity Testing Techniques
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[9][10] For anti-α-D-Galf antibody specificity testing, various α-D-Galf-containing antigens or synthetic glycoconjugates are immobilized on the surface of a microplate well. The antibody of interest is then added and, if specific, will bind to the antigen. A secondary antibody conjugated to an enzyme is subsequently added, which binds to the primary antibody. Finally, a substrate for the enzyme is introduced, producing a measurable colorimetric or fluorescent signal that is proportional to the amount of bound primary antibody.[9][10]
Experimental Protocol: Indirect ELISA for Anti-α-D-Galf Specificity
-
Antigen Coating:
-
Prepare a 1-10 µg/mL solution of purified α-D-Galf-containing antigen (e.g., galactomannan) or a synthetic neoglycoprotein in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the antigen solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the anti-α-D-Galf antibody in blocking buffer.
-
Add 100 µL of each dilution to the respective wells. Include a negative control (no primary antibody).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Interpretation: A strong signal in the wells coated with the α-D-Galf antigen and a low signal in the negative control wells indicate specific binding. To assess cross-reactivity, the same protocol should be performed in parallel with plates coated with other structurally related glycans (e.g., mannan, β-glucan).[8]
Workflow for Indirect ELISA
Caption: Workflow of an indirect ELISA for antibody specificity testing.
Glycan Array
Principle: Glycan arrays are a high-throughput method for profiling the binding specificity of glycan-binding proteins, including antibodies.[11][12] A large number of different glycans are covalently immobilized on a solid surface, such as a glass slide, creating a microarray.[13][14] The fluorescently labeled antibody of interest is then incubated with the array. The slide is washed to remove unbound antibodies, and a scanner measures the fluorescence intensity at each spot, revealing the antibody's binding profile across a wide range of glycan structures.[12][15]
Experimental Protocol: Glycan Array for Anti-α-D-Galf Specificity
-
Array Blocking:
-
Block the glycan array slide with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.[13]
-
Wash the slide with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Antibody Incubation:
-
Dilute the fluorescently labeled anti-α-D-Galf antibody to the desired concentration in a binding buffer.
-
Apply the antibody solution to the surface of the glycan array.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the slide extensively with wash buffer to remove unbound antibodies.
-
Rinse with distilled water.
-
Dry the slide by centrifugation.
-
-
Scanning and Data Analysis:
-
Scan the array using a microarray scanner at the appropriate wavelength for the fluorophore used.
-
Analyze the image to quantify the fluorescence intensity for each glycan spot.
-
The data is typically presented as a heatmap, where the intensity of the color corresponds to the strength of the antibody binding.
-
Data Interpretation: Strong fluorescence signals will be observed for glycans to which the antibody binds specifically. By including a diverse library of glycans on the array, including various isomers and related structures, a detailed specificity profile can be generated, and any cross-reactivity can be readily identified.[11]
Workflow for Glycan Array Analysis
Caption: General workflow for glycan array-based antibody specificity profiling.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11][16] In a typical setup for anti-α-D-Galf antibody testing, the antibody is immobilized on a sensor chip. A solution containing the α-D-Galf antigen is then flowed over the chip surface. The binding of the antigen to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[9][17]
Experimental Protocol: SPR for Anti-α-D-Galf Affinity and Specificity
-
Antibody Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.
-
Inject the anti-α-D-Galf antibody over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the α-D-Galf antigen over the surface and monitor the binding response.
-
After each injection, allow for a dissociation phase where the running buffer flows over the surface.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound antigen from the antibody, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the affinity (K_D).[9]
-
Data Interpretation: A low K_D value indicates high binding affinity. To assess specificity, the same experiment is repeated with other glycans. A significantly higher K_D (or no binding) for other glycans compared to the α-D-Galf antigen confirms the antibody's specificity.
Workflow for Surface Plasmon Resonance (SPR)
Caption: A typical workflow for an SPR experiment to determine antibody-antigen binding kinetics.
Comparative Analysis of Specificity Testing Methodologies
| Feature | ELISA | Glycan Array | Surface Plasmon Resonance (SPR) |
| Primary Output | Endpoint signal (e.g., absorbance) | Binding profile across multiple glycans | Real-time binding kinetics (k_on, k_off, K_D) |
| Throughput | High (96/384-well plates) | Very High (hundreds to thousands of glycans) | Low to Medium (serial injections) |
| Sensitivity | Nanogram to picogram range | Picogram to femtogram range | Nanomolar to picomolar affinity range |
| Quantitative Nature | Semi-quantitative to quantitative | Semi-quantitative | Highly quantitative |
| Labeling Requirement | Labeled secondary antibody | Labeled primary antibody | Label-free |
| Cost per Sample | Low | High (array cost) | Medium to High (instrument and chip cost) |
| Information Provided | Relative binding to a single or few antigens | Broad specificity and cross-reactivity profile | Affinity, kinetics, and specificity |
| Key Advantage | Cost-effective and widely accessible | Comprehensive specificity screening | Detailed kinetic and affinity data |
| Key Limitation | Limited scope of specificity testing | Requires specialized equipment and arrays | Lower throughput and higher cost |
Conclusion: Selecting the Right Tool for the Job
The choice of methodology for testing the specificity of anti-α-D-Galf antibodies should be guided by the specific research question and available resources.
-
ELISA is an excellent initial screening tool due to its low cost and high throughput. It is ideal for confirming the presence of binding to the target antigen and for preliminary cross-reactivity checks against a small panel of related glycans.
-
Glycan arrays offer an unparalleled, comprehensive view of an antibody's specificity profile. This high-throughput method is the gold standard for identifying potential off-target binding and for detailed characterization of the antibody's glycan epitope.
-
Surface Plasmon Resonance provides invaluable quantitative data on the kinetics and affinity of the antibody-antigen interaction. This information is critical for lead antibody selection and optimization in therapeutic and diagnostic development, where high affinity and specificity are paramount.
For a robust and comprehensive validation of anti-α-D-Galf antibodies, a multi-pronged approach is often the most effective. Initial screening with ELISA can be followed by a detailed specificity analysis using a glycan array, and finally, a quantitative characterization of the lead candidates by SPR. This tiered approach ensures a thorough understanding of the antibody's binding characteristics, instilling confidence in subsequent research and development endeavors.
References
- Damveld, R. A., et al. (2005). The Aspergillus niger M4-type α-glucosidase is a glycoprotein containing N-linked and O-linked carbohydrates. FEMS Microbiology Letters, 246(1), 107-114.
- Casadevall, A., & Pirofski, L. A. (2001). Antibody-mediated protection through cross-reactivity introduces a fungal heresy into immunological dogma.
- de Almeida, S. R., et al. (2014). Production, detection and cross-reactivity of anti-polysaccharide antibodies from environmental fungi. Advances in Microbiology, 4(1), 1-9.
- Haruna, S., et al. (2022). Local production of broadly cross-reactive IgE against multiple fungal cell wall polysaccharides in patients with allergic fungal rhinosinusitis. Allergy, 77(10), 3147-3151.
- Cummings, R. D., & Pierce, J. M. (2014). The challenge and promise of glycomics. Chemistry & biology, 21(1), 1-15.
- Sakakibara, S., et al. (2022). Anti-fungal cross-reactive IgE targets cell wall polysaccharides.
- Blixt, O., et al. (2004). Printed covalent glycan array for ligand profiling of diverse glycan binding proteins. Journal of the American Chemical Society, 126(48), 15752-15753.
- Fukazawa, Y., & Tsuchiya, T. (1972). Polysaccharide Antigens of Candida Cell Wall. The Journal of Immunology, 109(5), 941-948.
- Vidal, C., et al. (2023). Validation of an anti-α-Gal IgE fluoroenzyme-immunoassay for the screening of patients at risk of severe anaphylaxis to cetuximab. BMC Cancer, 23(1), 32.
- Gildersleeve, J. C., et al. (2008). Glycan array analysis of the antigen repertoire targeted by tumor-binding antibodies. Bioorganic & medicinal chemistry, 16(22), 9686-9694.
- U.S. Food and Drug Administration. (2022). A novel method for rapid glycan profiling of therapeutic monoclonal antibodies. FDA.gov.
- Olivera-Ardid, S., et al. (2018). Printed Glycan Array: A Sensitive Technique for the Analysis of the Repertoire of Circulating Anti-carbohydrate Antibodies in Small Animals. Journal of Visualized Experiments, (138), e57662.
- Parab, S., et al. (2019). Unraveling cross-reactivity of anti-glycan IgG responses in filarial nematode infections. The Journal of Immunology, 202(1 Supplement), 136.13-136.13.
- Vidal, C., et al. (2023). Validation of an anti-α-Gal IgE fluoroenzyme-immunoassay for the screening of patients at risk of severe anaphylaxis to cetuximab. PubMed.
- Gastebois, A., et al. (2020). Galactomannan Produced by Aspergillus fumigatus: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. Molecules, 25(22), 5303.
- Oka, T. (2018). Biosynthesis of galactomannans found in filamentous fungi belonging to Pezizomycotina. Bioscience, Biotechnology, and Biochemistry, 82(2), 195-203.
- Galili, U. (2021). Purification and Characterization of Antibodies Directed against the α-Gal Epitope. International Journal of Molecular Sciences, 22(15), 8279.
- Chiodo, F., et al. (2018). Detection of human IgM and IgG antibodies by means of galactofuranose-coated and rhamnose-coated gold nanoparticles. Diagnostics, 8(4), 78.
- Planas, A., & Faijes, M. (2017). Galactofuranose-Related Enzymes: Challenges and Hopes.
- Nagae, M., et al. (2023). Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA. PNAS Nexus, 2(11), pgad361.
- Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition.
- Martínez-Gomariz, M., et al. (2017). Galactofuranose antigens, a target for diagnosis of fungal infections in humans. Expert Review of Molecular Diagnostics, 17(6), 557-566.
- Vidal, C., et al. (2023). Validation of an anti-α-Gal IgE fluoroenzyme-immunoassay for the screening of patients at risk of severe anaphylaxis to cetuximab.
- de la Fuente, J., et al. (2020).
- Naka, T., et al. (2021). Structural basis for the recognition of lacto-N-fucopentaose I by two monoclonal antibodies. Glycobiology, 31(11), 1385-1397.
- AAT Bioquest. (2023). How to detect and quantify the binding affinity of the antibody to the antigen?.
- Martínez-Gomariz, M., et al. (2017). Galactofuranose antigens, a target for diagnosis of fungal infections in humans. Taylor & Francis Online.
- Martínez-Gomariz, M., et al. (2017). Galactofuranose antigens, a target for diagnosis of fungal infections in humans. PubMed.
- Kudoh, A., et al. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). Frontiers in Fungal Biology, 4, 1109695.
- Kudoh, A., et al. (2023). Identification of galactofuranose antigens such as galactomannoproteins and fungal-type galactomannan from the yellow koji fungus (Aspergillus oryzae). PMC.
- Li, Y., et al. (2023). Nanobody-Based Immunoassays for the Detection of Food Hazards—A Review. Foods, 12(23), 4287.
- Revvity. (n.d.). Immunoassays Reagents and Kits. Revvity.
- Burestedt, E., et al. (2000). An Enzyme Flow Immunoassay that Uses β-Galactosidase as the Label and a Cellobiose Dehydrogenase Biosensor as the Label Detector. Analytical Chemistry, 72(13), 2981-2986.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Galactofuranose antigens, a target for diagnosis of fungal infections in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Galactofuranose antigens, a target for diagnosis of fungal infections in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-Mediated Protection through Cross-Reactivity Introduces a Fungal Heresy into Immunological Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Local production of broadly cross-reactive IgE against multiple fungal cell wall polysaccharides in patients with allergic fungal rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
- 10. escholarship.org [escholarship.org]
- 11. Advances in Tools to Determine the Glycan-Binding Specificities of Lectins and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum antibody screening using glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycan array analysis of the antigen repertoire targeted by tumor-binding antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Unraveling cross-reactivity of anti-glycan IgG responses in filarial nematode infections [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
Advanced HPLC Strategies for the Resolution of Galactofuranose (Galf) Derivatives
Executive Summary: The Analytical Challenge of Galf
D-Galactofuranose (Galf) is a critical component of the cell walls and surface glycoconjugates of numerous human pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania species. Because Galf is completely absent in mammals, the enzyme responsible for its biosynthesis—UDP-galactopyranose mutase (UGM)—is a prime target for novel antimicrobial and antiparasitic drug development.
UGM catalyzes the ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). Analytically, tracking this reaction is challenging: UDP-Galp and UDP-Galf are structural isomers with identical molecular weights, rendering standard mass spectrometry insufficient for their distinction without prior chromatographic separation. High-Performance Liquid Chromatography (HPLC) remains the gold standard for UGM assays, relying on subtle differences in ring geometry to achieve baseline resolution.
Mechanistic Causality in Chromatographic Selection
Selecting the correct stationary and mobile phase is not arbitrary; it is dictated by the physicochemical properties of the sugar nucleotides. To objectively compare performance, researchers must choose between two primary modalities based on their specific throughput and resolution needs.
Reversed-Phase Ion-Pairing Chromatography (RP-IPC)
Sugar nucleotides are highly polar and carry a strong negative charge at physiological pH due to their diphosphate linkage. On a standard C18 column, they would elute in the void volume. To force interaction with the hydrophobic stationary phase, an ion-pairing reagent like Triethylammonium acetate (TEAA) is employed[1].
The Causality: The positively charged triethylammonium ion binds to the negatively charged phosphate groups, creating a neutral, hydrophobic complex. Once the phosphate charge is masked, the separation relies entirely on the subtle steric differences between the 6-membered pyranose ring and the 5-membered furanose ring. The furanose ring adopts a more compact conformation, increasing its hydrophobic surface area interaction with the C18 phase. This consistently results in a longer retention time for UDP-Galf compared to UDP-Galp[2].
High-Resolution Anion-Exchange Chromatography (AEX)
For preparative purification or when baseline resolution of complex mixtures (e.g., distinguishing UDP-Arap from UDP-Galf) is required, strong anion-exchange columns (like the CarboPac PA-100) are utilized[3].
The Causality: AEX separates molecules based on their overall charge and charge density. While the diphosphate group provides the primary anchor to the positively charged stationary phase, the spatial orientation of the hydroxyl groups on the furanose vs. pyranose rings alters the molecule's hydration shell and local pKa values. Under slightly acidic conditions (pH 4.5), the furanose isomer exhibits stronger electrostatic retention, eluting significantly later than the pyranose form[4].
Fig 1: UGM-catalyzed interconversion of UDP-Galp and UDP-Galf.
Comparative Retention Time Data
The following table synthesizes quantitative retention time data across different Galf derivatives and chromatographic systems, providing an objective benchmark for assay development.
| Analyte | Column System | Mobile Phase | Flow Rate | Retention Time (min) | Ref |
| UDP-Galp | C18 (Microsorb-MV) | 1.5% ACN in 50 mM TEAA (pH 6.8) | 1.0 mL/min | 6.3 | [1] |
| UDP-Galf | C18 (Microsorb-MV) | 1.5% ACN in 50 mM TEAA (pH 6.8) | 1.0 mL/min | 7.8 | [1] |
| UDP-Galp | C18 (Microsorb-MV) | 1.5% ACN in 50 mM TEAA (pH 6.5) | 0.6 mL/min | 8.8 | [2] |
| UDP-GalpNAc | C18 (Microsorb-MV) | 1.5% ACN in 50 mM TEAA (pH 6.5) | 0.6 mL/min | 10.0 | [2] |
| UDP-Galf | C18 (Microsorb-MV) | 1.5% ACN in 50 mM TEAA (pH 6.5) | 0.6 mL/min | 10.6 | [2] |
| UDP-GalfNAc | C18 (Microsorb-MV) | 1.5% ACN in 50 mM TEAA (pH 6.5) | 0.6 mL/min | 12.5 | [2] |
| UDP-Galp | CarboPac PA-100 | 75 mM KH2PO4 (pH 4.5) | 0.8 mL/min | 27.4 | [3],[4] |
| UDP-Arap | CarboPac PA-100 | 75 mM KH2PO4 (pH 4.5) | 0.8 mL/min | 30.3 | [4] |
| UDP-Galf | CarboPac PA-100 | 75 mM KH2PO4 (pH 4.5) | 0.8 mL/min | 34.2 | [3],[4] |
| UDP-Araf | CarboPac PA-100 | 75 mM KH2PO4 (pH 4.5) | 0.8 mL/min | 41.1 | [4] |
Note: Retention times are highly sensitive to minor fluctuations in acetonitrile concentration and pH. Furanose derivatives consistently elute later than their pyranose counterparts across both modalities.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every UGM assay must be designed as a self-validating system. This means incorporating strict internal controls: a 0-minute quench to establish the baseline substrate peak, and a thermodynamic equilibrium check to validate peak integration accuracy.
Protocol A: High-Throughput UGM Activity Assay via RP-IPC
This protocol is optimized for rapid screening of UGM inhibitors and routine kinetic evaluations[1].
Step-by-Step Methodology:
-
Reaction Assembly: In a 30 μL total volume, combine 100 mM potassium phosphate buffer (pH 7.5), 20 mM sodium dithionite (required to maintain the UGM FAD cofactor in its active, reduced state), and 1 mM UDP-Galf (or UDP-Galp depending on the direction of the assay).
-
Initiation: Add purified UGM enzyme (e.g., 480 nM) and incubate at 37 °C.
-
Quenching (Self-Validation Step): At specific time points (e.g., 1.5 min for initial velocity, or 1 hour for equilibrium), extract a 10 μL aliquot and immediately flash-freeze in liquid nitrogen or heat-denature at 95 °C for 5 minutes to terminate catalysis. Crucial: Always run a 0-minute control (enzyme added after quenching) to rule out non-enzymatic hydrolysis.
-
Sample Preparation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet denatured proteins. Transfer the clear supernatant to an HPLC vial.
-
Chromatographic Separation:
-
Column: C18 Reversed-Phase (e.g., 4.6 × 250 mm, 5 μm).
-
Mobile Phase: 50 mM Triethylammonium acetate (TEAA) buffer (pH 6.8) containing 1.5% Acetonitrile.
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Detection: UV absorbance at 262 nm (specific for the uridine moiety).
-
-
Data Analysis: Integrate the peaks at ~6.3 min (UDP-Galp) and ~7.8 min (UDP-Galf). Calculate the conversion percentage. Validation Check: If running the reaction to completion, the integration ratio must mathematically converge to the natural thermodynamic equilibrium of ~0.07 (Galf/Galp)[1].
Protocol B: High-Resolution Separation via Anion-Exchange
This protocol is ideal for distinguishing closely related analogs (e.g., Arabinofuranose vs. Galactofuranose derivatives) or for preparative purification[4].
Step-by-Step Methodology:
-
Sample Preparation: Prepare the quenched enzymatic reaction or synthetic mixture as described above. Ensure the sample is filtered through a 0.22 μm membrane to protect the sensitive polymeric resin of the anion-exchange column.
-
Chromatographic Separation:
-
Column: Dionex CarboPac PA-100 (or equivalent strong anion-exchange column).
-
Mobile Phase: 75 mM KH2PO4 adjusted to pH 4.5.
-
Flow Rate: 0.80 mL/min (Isocratic).
-
Detection: UV absorbance at 262 nm.
-
-
Elution Monitoring: Monitor the extended run time. UDP-Galp will elute first at ~27.4 minutes, followed by UDP-Arap (~30.3 min), UDP-Galf (~34.2 min), and UDP-Araf (~41.1 min)[4].
Fig 2: Decision tree and mechanistic workflow for HPLC separation of Galf derivatives.
References
-
Studies of UDP-Galactopyranose Mutase from Escherichia coli: An Unusual Role of Reduced FAD in Its Catalysis , Journal of the American Chemical Society, 1[1]
-
Characterization of a Bifunctional Pyranose-Furanose Mutase from Campylobacter jejuni 11168 , Journal of Biological Chemistry, 2[2]
-
Contributions of Unique Active Site Residues of Eukaryotic UDP-Galactopyranose Mutases to Substrate Recognition and Active Site Dynamics , Biochemistry, 3[3]
-
Steric Control of the Rate-Limiting Step of UDP-Galactopyranose Mutase , Biochemistry, 4[4]
Sources
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling a-D-Galactofuranose
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-proven guidance on the appropriate Personal Protective Equipment (PPE) for handling a-D-Galactofuranose. While this sugar molecule is not classified as a hazardous substance, adopting a robust safety protocol is fundamental to good laboratory practice and ensures the integrity of your experiments.
Hazard Assessment: Understanding the Risk Profile
Before handling any chemical, a thorough hazard assessment is critical.[1] For a-D-Galactofuranose, the primary physical form is a solid powder.[2] Safety Data Sheets (SDS) for similar sugars, like D-Galactose, indicate that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3]
However, the key operational hazards to consider are:
-
Inhalation: Fine powders can become airborne, especially during weighing and transfer, and may act as a respiratory irritant.
-
Contamination: From a scientific standpoint, preventing contamination of the chemical by the handler is as important as protecting the handler from the chemical.[4]
Given this profile, the PPE strategy is focused on mitigating these low-level physical hazards and maintaining experimental purity.
Core PPE Requirements for a-D-Galactofuranose
For all tasks involving a-D-Galactofuranose, the following minimum PPE is mandatory.[5][6] This establishes a baseline of safety that protects both the researcher and the experiment.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] They protect against accidental splashes or airborne particles.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[7][8] It should be kept clean and closed.
-
Hand Protection: Disposable nitrile gloves are required.[5] While a-D-Galactofuranose is not a significant skin irritant, gloves prevent contamination of the sample with oils and microbes from your hands.[4]
-
Attire: Full-length pants and closed-toe shoes are essential to protect against spills and dropped equipment.[6][7]
PPE Selection Matrix: Task-Specific Guidance
Different laboratory tasks carry different levels of risk. This table outlines the recommended PPE for common procedures involving a-D-Galactofuranose.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Additional Notes |
| Weighing and Aliquoting (Solid Powder) | Safety Goggles | Disposable Nitrile Gloves | N95 Respirator (Recommended) | Perform this task in a chemical fume hood or a designated weighing enclosure to minimize airborne dust.[9] |
| Preparing Solutions (Aqueous) | Safety Glasses with Side Shields | Disposable Nitrile Gloves | Not typically required | If significant splashing is possible, upgrade to safety goggles and consider using a face shield over them.[5][7] |
| General Handling and Transfers | Safety Glasses with Side Shields | Disposable Nitrile Gloves | Not required | Always handle chemicals with care to avoid generating dust or aerosols. |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is crucial to prevent cross-contamination.[6]
Workflow for Safe Chemical Handling
This diagram illustrates the critical steps from preparation to completion of your task.
Caption: Workflow for donning, executing tasks, and doffing PPE.
Step-by-Step Donning Protocol:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if needed): If you are weighing the solid powder, don your N95 respirator now. Ensure a proper seal.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (to avoid contamination):
-
Gloves: Remove gloves first, using a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contaminants.
-
Eye Protection: Remove your safety glasses or goggles.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]
Disposal and Decontamination Plan
Proper disposal is a key part of the safety lifecycle.
-
Contaminated Gloves: Dispose of used nitrile gloves in the designated laboratory waste container immediately after use.[8] Do not reuse disposable gloves.[10]
-
Spills: For minor spills of a-D-Galactofuranose powder, gently sweep it up with a dustpan and brush (or use a HEPA-filtered vacuum) and place it in a sealed container for disposal according to your institution's chemical waste guidelines. For liquid spills, absorb with an inert material and dispose of it in the same manner.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., water) before recycling or disposal, following institutional protocols.
By adhering to these protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This guide is grounded in the universal safety principles mandated by organizations like OSHA and reflects best practices for any well-managed laboratory.[11][12]
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
- 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety. (n.d.).
- Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.).
- Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10).
- Personal Protective Equipment | Division of Research Safety - University of Illinois. (n.d.).
- Safe Lab Practices - Environmental Health & Safety. (n.d.).
- D-Galactose - Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
Sources
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. greenwgroup.com [greenwgroup.com]
- 10. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labequipmentdirect.com [labequipmentdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
